Pluronic dibenzoyl ester
Description
Contextual Significance of Pluronics in Macromolecular Engineering
Pluronics, also known by the non-proprietary name poloxamers, are a significant class of synthetic polymers in macromolecular engineering. researchgate.net Their unique amphiphilic PEO-PPO-PEO triblock structure allows them to self-assemble in aqueous solutions into core-shell micelles above a specific concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively. rjptonline.orgnih.govmdpi.com This behavior is central to their utility.
The key characteristics that make Pluronics valuable in scientific research include:
Biocompatibility and Low Toxicity : Many Pluronics are considered non-toxic and biocompatible, with several grades approved by the U.S. Food and Drug Administration (FDA) for use as pharmaceutical excipients. mdpi.commdpi.commdpi.com
Thermoreversible Gelation : Concentrated aqueous solutions of certain Pluronics can transition from a low-viscosity liquid (sol) at low temperatures to a semi-solid gel at physiological temperatures, a property that is highly attractive for biomedical applications. researchgate.netrjptonline.org
Surfactant Properties : Their amphiphilic nature makes them effective non-ionic surfactants, useful for emulsifying, solubilizing, and stabilizing various systems. mdpi.comulprospector.com
These properties have led to their widespread investigation and use in fields such as drug delivery, where they can encapsulate poorly water-soluble drugs, and in tissue engineering, where they can serve as scaffolds for cellular growth. mdpi.commdpi.combegellhouse.com The ability to easily modify their terminal hydroxyl groups also allows for the creation of functional polymers with tailored properties. nih.govpolimi.it
Rationale for Dibenzoyl Ester Functionalization of Pluronic Block Copolymers
The functionalization of Pluronic block copolymers with dibenzoyl ester groups is a strategic approach to alter the physicochemical properties of the parent polymer for specific applications. The primary rationale behind this modification is to enhance certain characteristics by introducing aromatic benzoate (B1203000) moieties at the chain ends.
Key reasons for this functionalization include:
Improving Affinity for Hydrophobic Compounds : The benzoate groups can increase the polymer's affinity for other hydrophobic or aromatic molecules. This could potentially improve the loading capacity and compatibility of Pluronic micelles for certain aromatic drug compounds.
Use as a Polymeric Plasticizer : Dibenzoate esters are commonly used as plasticizers. chemicalbook.com A polymeric version like Pluronic dibenzoyl ester could offer unique advantages, such as reduced migration compared to small-molecule plasticizers, while improving the flexibility of other polymer matrices.
The synthesis is typically achieved via esterification, where the hydroxyl termini of the Pluronic copolymer react with benzoyl chloride in an anhydrous solvent, often with a base like triethylamine (B128534) to scavenge protons. This targeted modification allows for the precise tuning of the copolymer's properties.
Fundamental Research Questions and Objectives in this compound Science
The development of this compound opens several avenues for fundamental and applied research. The core scientific inquiry revolves around understanding how terminal group modification impacts the complex behavior of the block copolymer.
Fundamental Research Questions:
How does the addition of terminal benzoate groups affect the thermodynamics and kinetics of micellization, including changes to the critical micelle concentration (CMC) and micelle morphology?
What is the quantitative impact of dibenzoyl ester functionalization on the thermal properties and rheology of Pluronic hydrogels?
In what ways does the presence of terminal aromatic groups alter the interaction of the polymer with biological membranes or other macromolecular assemblies?
How does the performance of this compound as a polymeric plasticizer or compatibilizer compare to traditional, non-polymeric dibenzoate esters?
Key Research Objectives:
To synthesize and comprehensively characterize a series of Pluronic dibenzoyl esters derived from different Pluronic backbones (e.g., F127, P123, L64) to establish clear structure-property relationships. science.gov
To investigate the self-assembly of these modified polymers in various solvents to map their phase behavior and micellar structures using techniques like small-angle neutron or X-ray scattering (SANS/SAXS). nih.gov
To evaluate the potential of this compound to enhance the solubilization and stabilization of poorly water-soluble active pharmaceutical ingredients, particularly aromatic compounds. mdpi.combegellhouse.com
To explore the utility of this compound in material science applications, such as in the formulation of advanced coatings, adhesives, or as a modifying agent for other polymer systems.
Data Tables
Table 1: Physicochemical Properties of this compound
This table provides an overview of the key properties of the generic this compound compound.
| Property | Value | Source |
| CAS Number | 84031-24-3 | |
| Synonyms | Polyoxyethylene-polyoxypropylene block copolymer benzoyl ester | |
| Molecular Formula (Example) | C12H16O4 (for the dibenzoate part and monomer units) | |
| Molecular Weight (Example) | 224.25 g/mol (for the dibenzoate part and monomer units) | |
| Functional Group | Dibenzoate | |
| Backbone | Pluronic (PEO-PPO-PEO) | |
| Synthesis Method | Esterification of Pluronic with benzoyl chloride |
Table 2: Comparison of Common Pluronic Backbones
This interactive table details the properties of common Pluronic polymers that can be used as the starting material for synthesizing this compound. The properties of the final ester will depend significantly on the chosen backbone.
| Pluronic Grade | PEO Units (Each End) | PPO Units (Central) | Average Molecular Weight | PEO Content (% w/w) | Physical Form | Hydrophilic-Lipophilic Balance (HLB) |
| F127 | ~106 | ~70 | ~12,600 | 70% | Solid | 22 |
| P123 | ~20 | ~70 | ~5,800 | 30% | Paste | 8 |
| L64 | ~13 | ~30 | ~2,900 | 40% | Liquid | 15 |
| F68 | ~80 | ~27 | ~8,400 | 80% | Solid | 29 |
Data sourced from references rjptonline.orgmdpi.commdpi.comresearchgate.net.
Properties
CAS No. |
84031-24-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
benzoic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2 |
InChI Key |
FGAIMUMAGKJPGZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Other CAS No. |
83984-91-2 |
Synonyms |
pluronic dibenzoyl ester polyoxyethylene-polyoxypropylene block copolymer benzoyl este |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Pluronic Dibenzoyl Ester
Anionic Polymerization of Poly(ethylene oxide)-Poly(propylene oxide)-Poly(ethylene oxide) Backbones
The foundation of Pluronic dibenzoyl ester lies in the synthesis of its poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) backbone. nih.gov Anionic polymerization is a key technique employed for this purpose, offering a high degree of control over the polymer's structure. aps.org
Monomer Selection and Control of Polymer Architecture
The synthesis of the PEO-PPO-PEO triblock copolymer backbone is achieved through the sequential anionic polymerization of propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO) monomers. nih.govresearchgate.net The process typically starts with the polymerization of the central PPO block, followed by the addition of EO to grow the two flanking PEO blocks. acs.org This sequential addition is crucial for creating the distinct A-B-A triblock structure. nih.gov
The final properties of the Pluronic polymer, such as its hydrophilic-lipophilic balance (HLB), are determined by the relative lengths of the hydrophobic PPO and hydrophilic PEO blocks. nih.govnih.gov By carefully controlling the molar ratio of the monomers fed into the reaction, the molecular weight and the PPO/PEO ratio can be precisely adjusted, allowing for the synthesis of a wide array of Pluronic grades with varying properties. nih.gov For instance, Pluronic F68, F127, and P123 are all PEO-PPO-PEO copolymers but have different block lengths, which dictates their application. nih.gov
Catalytic Systems in Pluronic Backbone Synthesis
Anionic polymerization of alkylene oxides like EO and PO is typically initiated by strong nucleophiles. jst.go.jpacs.org Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), are commonly used catalysts in the industrial synthesis of these copolymers. researchgate.net The polymerization is carried out under controlled conditions of temperature (typically 80–120°C) and pressure (1–5 atm).
Other catalytic systems for anionic polymerization include:
Alkali metal hydrides, alkyls, aryls, alkoxides, and amides for achieving living polymerization. acs.org
Organometallic compounds, such as diethylzinc-water systems. jst.go.jp
Double-metal cyanide (DMC) catalyst systems are also commercially significant. acs.org
The choice of catalyst is critical as it can influence the polymerization kinetics and the occurrence of side reactions. acs.org For example, in the polymerization of PO, proton abstraction from the methyl group can lead to chain transfer, resulting in low molecular weight polymers with unsaturated end groups. acs.org The selection of an appropriate catalyst and initiator system is therefore essential for synthesizing well-defined PEO-PPO-PEO backbones. kyoto-u.ac.jp
Purification Techniques for Pluronic Precursors
Commercial Pluronic samples often contain impurities, such as lower molecular weight polymers, which can affect their performance. researchgate.net Therefore, purification of the PEO-PPO-PEO precursor is a critical step. Several techniques are employed for this purpose:
Size Exclusion Chromatography (SEC): This method separates polymers based on their molecular weight and is effective for removing both high and low molecular weight impurities. buffalo.edugoogle.com
Competitive Adsorption: A scalable method using cyano(CN)-modified silica (B1680970) particles in a slurry has been developed to purify Pluronic block copolymers by taking advantage of the competitive adsorption of polymers onto the silica particles. researchgate.net
Dialysis and Filtration: These methods are also used to remove unreacted monomers and low molecular weight byproducts. nih.gov
Precipitation: The synthesized copolymer can be dissolved in a suitable solvent like dichloromethane (B109758) and then precipitated in a non-solvent such as anhydrous ether to remove impurities. psu.edu
High-performance liquid chromatography (HPLC) is often used to analyze the purity of the resulting Pluronic samples and confirm the removal of non-micellizable polymeric impurities. researchgate.net
Esterification of Pluronic with Benzoic Acid Derivatives
The final step in the synthesis of this compound is the esterification of the terminal hydroxyl groups of the PEO-PPO-PEO backbone with a benzoic acid derivative. This chemical modification transforms the hydrophilic hydroxyl end groups into hydrophobic benzoate (B1203000) esters.
Reaction Pathways for Dibenzoyl Ester Formation
The most common method for this esterification is the reaction of the Pluronic copolymer with benzoyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). psu.edu The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct.
The general reaction scheme involves the nucleophilic attack of the hydroxyl groups of the Pluronic on the carbonyl carbon of the benzoyl chloride, leading to the formation of an ester linkage and the elimination of hydrogen chloride.
An alternative to benzoyl chloride is the use of benzoic acid itself, often activated by a coupling agent or catalyzed by an acid. For instance, methane (B114726) sulfonic acid can be used as a catalyst for the direct esterification of alcohols with benzoic acid. google.com Another approach involves the use of coupling reagents like polymer-bound triphenylphosphine (B44618) and 4,4'-dinitroazobenzene, which can facilitate the esterification under microwave irradiation. ebi.ac.uk
Optimization of Reaction Conditions and Yield
To achieve a high yield of this compound and minimize side reactions, several reaction parameters need to be optimized. numberanalytics.com
Key Optimization Parameters:
| Parameter | Considerations | Typical Range/Value |
|---|---|---|
| Temperature | Lower temperatures (e.g., 0–5°C) are often used during the initial addition of benzoyl chloride to control the reaction rate and prevent side reactions. The reaction is then typically allowed to proceed at room temperature. The optimal temperature can range from 50°C to 100°C for Fischer esterification. numberanalytics.com | 0°C to Room Temperature |
| Stoichiometry | The molar ratio of the reactants is crucial. An excess of the benzoylating agent is often used to ensure complete conversion of the hydroxyl groups. mdpi.com | - |
| Catalyst | The choice and amount of catalyst, such as DMAP (4-dimethylaminopyridine) or an acid catalyst, can significantly influence the reaction rate and efficiency. numberanalytics.com | - |
| Solvent | Anhydrous conditions are essential to prevent hydrolysis of the benzoyl chloride and the resulting ester. Solvents like dichloromethane or toluene (B28343) are commonly used. mdpi.com | - |
| Reaction Time | The reaction is typically stirred for several hours to ensure completion. psu.edu | 12–24 hours |
After the reaction, the crude product is purified to remove unreacted reagents and byproducts. This is often achieved by filtration to remove any insoluble salts, followed by precipitation of the polymer in a non-solvent and drying under vacuum. psu.edu Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the structure and purity of the final this compound. journalagent.com
Green Chemistry Approaches in this compound Synthesis
Conventional synthesis of this compound often involves the use of organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). While effective, these methods present environmental and safety concerns, prompting the exploration of greener synthetic routes. Green chemistry seeks to minimize or eliminate the use and generation of hazardous substances through innovative chemical design.
Recent research in polymer chemistry has highlighted several green strategies applicable to the synthesis of polymeric esters. One promising approach is the use of solvent-free, solid-state reactions. nih.gov This method, demonstrated in the synthesis of a di-gallate from gallic acid and polyethylene (B3416737) glycol, can produce high yields (up to 90%) without the need for hazardous solvents. nih.gov Such a technique could potentially be adapted for the reaction between Pluronic copolymers and benzoyl chloride or benzoic acid, significantly reducing the environmental footprint of the synthesis.
Another green approach involves the use of biocatalysts, such as enzymes. Lipases, for instance, are increasingly used for esterification reactions under mild conditions, often in aqueous media or solvent-free systems. This enzymatic approach avoids the harsh reagents and conditions associated with traditional chemical synthesis. Furthermore, the development of eco-friendly methods using milder catalysts like sodium bicarbonate (NaHCO3) under anhydrous conditions presents a viable alternative to more hazardous catalysts. pjoes.com
Table 1: Comparison of Conventional and Green Synthetic Approaches for Polymeric Esters
| Parameter | Conventional Method | Potential Green Alternative |
|---|---|---|
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent-free (solid-state reaction) nih.gov or aqueous media |
| Catalyst | 4-dimethylaminopyridine (DMAP), Triethylamine (TEA) | Enzymes (e.g., Lipase) scispace.com or mild inorganic bases (e.g., NaHCO3) pjoes.com |
| Reaction Conditions | Temperatures from 0°C to room temperature or higher (60-80°C) | Often milder, near-ambient temperatures (depending on catalyst) |
| Byproducts/Waste | Protonated amine salts, significant solvent waste | Minimal byproducts (e.g., water), reduced or no solvent waste |
| Yield | Typically high, but requires extensive purification | Potentially high (e.g., >90%) with simpler purification nih.gov |
Post-Synthetic Modifications and Functionalization Approaches
The functionalization of Pluronic copolymers is a critical area of research aimed at tailoring their physicochemical properties for specific applications. nih.gov The terminal hydroxyl groups of the PEO blocks are the primary sites for chemical modification. mdpi.com While the synthesis of this compound is itself a functionalization, further modifications can be introduced to impart advanced capabilities such as stimulus-responsiveness or active targeting. nih.govresearchgate.net
These modifications can be achieved by reacting the Pluronic backbone with molecules that introduce new functional groups before or after the primary esterification, or by using a functionalized benzoyl chloride derivative. For example, Pluronic F127 can be chemically altered to introduce functional groups like acrylates, allowing for crosslinking via radical polymerization. mdpi.com A common method involves reacting the terminal hydroxyl groups with acryloyl chloride in the presence of triethylamine. mdpi.compsu.edu
Another strategy involves a multi-step synthesis to introduce moieties for bioconjugation. For instance, Pluronic F127 can first be oxidized to create terminal carboxylic acid groups. dovepress.com These carboxylated Pluronics can then be reacted with molecules like L-cysteine using carbodiimide (B86325) chemistry (EDC/NHS) to yield thiolated polymers. dovepress.com The resulting free thiol groups offer a reactive handle for further conjugation or for forming disulfide bonds, which can be useful for mucoadhesion or creating redox-responsive materials. dovepress.com Similarly, other functional polymers, drugs, or bioimaging agents can be attached to the Pluronic backbone to create multifunctional constructs. mdpi.com
Table 2: Examples of Functionalization Approaches for Pluronic Copolymers
| Functional Group | Synthetic Method | Purpose/Application | Reference |
|---|---|---|---|
| Acrylate | Esterification with acryloyl chloride. | Enables crosslinking via radical polymerization to form hydrogels. | mdpi.com |
| Thiol (via Cysteine) | Oxidation of Pluronic to form carboxyl groups, followed by EDC/NHS coupling with L-cysteine. | Provides sites for bioconjugation and redox-responsive behavior. | dovepress.com |
| Allyl Ether | Deprotonation of terminal -OH with NaH followed by reaction with an allyl halide. | Intermediate for further modification, e.g., via thiol-ene chemistry. | mdpi.com |
| Targeting Moieties (e.g., Folic Acid, Antibodies) | Coupling to pre-functionalized Pluronic (e.g., carboxylated or aminated). | Active targeting for drug delivery systems. | researchgate.net |
| Cationic Blocks (e.g., pDMAEMA) | Atom Transfer Radical Polymerization (ATRP) from a Pluronic macroinitiator. | Creates cationic copolymers for gene delivery applications. | rsc.org |
Advanced Characterization Techniques for Pluronic Dibenzoyl Ester Systems
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the successful synthesis and structural features of Pluronic dibenzoyl ester. These techniques probe the molecular vibrations, nuclear magnetic environments, and electronic transitions to provide a comprehensive picture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Ester Bond Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for verifying the formation of the ester bond between the Pluronic block copolymer and the benzoyl groups. Both ¹H and ¹³C NMR provide distinct signatures that confirm the successful esterification.
In ¹H NMR spectroscopy, the appearance of new signals corresponding to the aromatic protons of the benzoyl group is a key indicator of successful synthesis. These peaks typically appear in the downfield region of the spectrum. Furthermore, a shift in the signals of the protons adjacent to the hydroxyl groups of the original Pluronic polymer confirms their conversion to ester linkages. researchgate.net
¹³C NMR spectroscopy offers complementary information by showing the emergence of a carbonyl carbon signal from the newly formed ester bond. unical.it This, along with characteristic shifts in the signals of the carbons in the polymer backbone and the benzoyl ring, provides definitive evidence of the this compound structure. nih.gov The presence of a double bond can also be verified by NMR spectroscopy. uni-hamburg.de
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic Protons (Benzoyl) | 7.2 - 8.1 |
| ¹H | PEO Methylene (B1212753) Protons (-CH₂CH₂O-) | ~3.6 |
| ¹H | PPO Methine Proton (-CH(CH₃)CH₂O-) | ~3.7 |
| ¹H | PPO Methylene Protons (-CH(CH₃)CH₂O-) | ~3.4 - 3.5 |
| ¹H | PPO Methyl Protons (-CH(CH₃)CH₂O-) | ~1.1 |
| ¹³C | Carbonyl Carbon (Ester) | ~166 |
| ¹³C | Aromatic Carbons (Benzoyl) | 128 - 133 |
| ¹³C | PEO Methylene Carbons (-CH₂CH₂O-) | ~70 |
| ¹³C | PPO Methine Carbon (-CH(CH₃)CH₂O-) | ~75 |
| ¹³C | PPO Methylene Carbon (-CH(CH₃)CH₂O-) | ~73 |
| ¹³C | PPO Methyl Carbon (-CH(CH₃)CH₂O-) | ~17 |
Note: Exact chemical shifts can vary depending on the specific Pluronic polymer used, solvent, and instrument parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.eduupi.edu In the context of this compound, FTIR is instrumental in confirming the esterification process.
The most significant evidence of successful synthesis is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1720-1740 cm⁻¹. scielo.br This peak is absent in the spectrum of the unmodified Pluronic polymer. Concurrently, the disappearance or significant reduction of the broad O-H stretching band from the terminal hydroxyl groups of the Pluronic starting material (around 3400-3500 cm⁻¹) further validates the reaction. researchgate.net Other characteristic peaks for Pluronic include those for C-H and C-O stretching. scielo.br
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3500 | O-H (in starting material) | Stretching (diminished in product) |
| ~2870-2970 | C-H (Aliphatic) | Stretching |
| ~1720-1740 | C=O (Ester) | Stretching (key indicator) |
| ~1640 | O-H | Bending researchgate.net |
| ~1450-1470 | C-H (Aliphatic) | Bending |
| ~1100-1150 | C-O (Ether) | Stretching |
The intensity of the C=O peak is proportional to the concentration of the ester functional group. acenet.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated systems. jove.com For this compound, the benzoyl groups contain aromatic rings, which are strong chromophores.
The presence of the benzoyl groups leads to a characteristic UV absorbance peak. While the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific Pluronic backbone, it is typically observed in the UV region. This technique can be used to confirm the presence of the benzoyl moieties and can also be employed for quantitative analysis, such as determining the concentration of the polymer in a solution, by creating a calibration curve according to the Beer-Lambert Law. wpmucdn.com
Chromatographic Methods for Polymer Purity and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity and molecular characteristics of polymeric materials like this compound. lcms.cz These methods separate molecules based on their size or their interactions with a stationary phase.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. shimadzu.com.sg This method separates molecules based on their hydrodynamic volume in solution. shimadzu.com.sg
For this compound, GPC is used to confirm that the esterification reaction has not caused significant degradation or cross-linking of the polymer chains. The resulting chromatogram provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). unam.mx A narrow PDI indicates a more uniform polymer sample. shimadzu.com.sg The analysis is typically performed using a calibrated system with polymer standards of known molecular weights. bgb-info.com
Table 3: Typical GPC/SEC Data for this compound
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number Average Molecular Weight | Varies based on Pluronic grade |
| Mw ( g/mol ) | Weight Average Molecular Weight | Varies based on Pluronic grade |
| PDI (Mw/Mn) | Polydispersity Index | Close to 1 (e.g., 1.05 - 1.2) |
High Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing the purity of the final product.
A reversed-phase HPLC method can be developed to separate the this compound from unreacted starting materials, such as the original Pluronic polymer and excess benzoylating agent, as well as any side products. mdpi.com The purity of the sample is determined by the relative area of the main peak corresponding to the this compound in the chromatogram. Detectors such as UV-Vis (utilizing the absorbance of the benzoyl groups) or charged aerosol detectors (CAD) can be employed for this analysis. thermofisher.com
Thermal Analysis for Phase Transition Behavior
Thermal analysis techniques are fundamental in determining the temperature-dependent behavior of Pluronic-based systems, including key transitions like micellization and gelation.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For Pluronic systems, DSC is invaluable for identifying the critical micelle temperature (CMT) and the sol-gel transition temperature.
Table 1: Thermal Transitions of Pluronic F127 Solutions by DSC and Rheology
| Concentration (w/v) | Method | Transition Temperature (°C) | Finding |
|---|---|---|---|
| 20% | DSC | CMT & CGS | The micellization and gelation processes occur sequentially over a wide temperature range. researchgate.net |
| 20% | Rheology | 34°C | The gelation temperature was identified as the point where the storage modulus (G') exceeds the loss modulus (G''). wpmucdn.com |
Note: Data is for the parent polymer Pluronic F127, as a model for esterified derivatives. CMT: Critical Micelle Temperature, CGS: Critical Gelation State.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is primarily used to assess the thermal stability and decomposition profile of polymeric materials. mdpi.com A TGA analysis provides critical information on the onset of degradation, the temperature of maximum degradation rate, and the amount of residual mass.
For this compound, TGA would be used to determine its thermal stability compared to the unmodified Pluronic polymer. The ester linkages might introduce a different degradation pathway. Poly(ester amide)s, for example, have been shown to be stable up to 300°C under a nitrogen atmosphere. mdpi.com TGA can be coupled with other techniques like Mass Spectrometry (TGA-MS) to identify the volatile products released during decomposition, which would help in elucidating the degradation mechanism of the ester derivative. ardena.com The analysis involves heating the sample on a microbalance within a temperature-controlled chamber and plotting the mass loss against temperature. eltra.comardena.com
Rheological Characterization of Solution and Gel States
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological studies are crucial for understanding the mechanical properties of this compound solutions and gels, which is vital for their application.
The transition from a low-viscosity solution (sol) to a semi-solid network (gel) is a hallmark of many Pluronic systems. This transition is characterized by changes in the viscoelastic properties, specifically the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. Gelation occurs when G' surpasses G''. researchgate.net
Rheological temperature sweeps are commonly performed to identify the gelation temperature. For Pluronic F127 solutions, studies show that as the temperature increases, there is a significant and sharp increase in viscosity, corresponding to the formation of a structured gel phase. d-nb.info For a 15 wt% solution of F127, this jump in viscosity begins around 17°C, with the gel point (G' > G'') occurring above 25°C. d-nb.info The kinetics of gelation can also be monitored by holding the temperature constant (e.g., at 37°C) and tracking the evolution of G' and G'' over time. mdpi.com The addition of benzoyl ester groups would be expected to influence the packing of micelles and the entanglement of the polymer chains, thus altering both the gelation temperature and the kinetics of network formation.
The stability of the hydrogel network under shear is a critical parameter. This is often evaluated through oscillatory shear experiments. mdpi.com Frequency sweeps, conducted at a constant strain within the linear viscoelastic region, provide insight into the network's structure. For stable gels, G' typically shows a low dependence on frequency.
The mechanical strength and stability of hydrogels can be enhanced by incorporating other polymers or nanoparticles. researchgate.netmdpi.comnih.gov For instance, blending Pluronic F127 with hyaluronic acid or gelatin has been shown to modify the elastic modulus and the critical solution temperature. researchgate.net The network stability of this compound gels would depend on the strength of the physical crosslinks formed by the packed micellar structures. The hydrophobic benzoyl groups could enhance inter-micellar interactions, potentially leading to a more stable and robust gel network compared to the unmodified Pluronic. The characterization of these properties is essential for predicting the material's performance in its intended application. researchgate.net
Table 2: Rheological Properties of Pluronic F127 Systems
| System | Measurement | Key Finding |
|---|---|---|
| 15 wt% F127 Solution | Temperature Sweep | Viscosity jump at ~17°C, with gel point (G' > G'') above 25°C. d-nb.info |
| 18 wt% F127 Solution | Temperature Sweep | A significant increase in complex viscosity by about 5 orders of magnitude upon gelation. d-nb.info |
| 30 wt% F127 Solution | Temperature Sweep | Gelation occurs at a lower temperature (~23°C) compared to less concentrated solutions. wpmucdn.com |
Note: Data is for the parent polymer Pluronic F127.
Scattering Techniques for Supramolecular Structure Analysis
Scattering techniques are powerful, non-invasive methods for probing the nanoscale and mesoscale structure of self-assembled systems like this compound micelles and gels.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to determine the average size, shape, and spatial arrangement of micelles in solution and within the gel network. acs.orgnih.gov These techniques provide statistically averaged information about the bulk structure. nih.gov For Pluronic systems, SAXS experiments have revealed that the inter-micellar distance is governed by the concentration of the triblock copolymers. science.gov The data can be used to distinguish between different ordered phases, such as body-centered cubic (BCC) and face-centered cubic (FCC) packing of the micelles. science.gov
Dynamic Light Scattering (DLS) is another key technique used to measure the hydrodynamic radius of micelles in dilute solutions. science.govuq.edu.au Studies on Pluronic F127 have used DLS to show that micelle size increases with temperature, confirming micellar growth as the system approaches the gelation point. For example, in a 15 wt% solution, micelle size grew from approximately 12 nm at 15°C to 24 nm at 25°C. d-nb.info For this compound, a combination of DLS, SAXS, and SANS would provide a comprehensive picture of how the terminal ester groups affect micelle size, aggregation number, and the long-range order of the resulting gel structure.
Dynamic Light Scattering (DLS) for Size and Hydrodynamic Diameter
Dynamic Light Scattering (DLS), a non-invasive technique, is instrumental in determining the size distribution and hydrodynamic diameter of nanoparticles and micelles in solution. norlab.commdpi.comwyatt.com This method analyzes the fluctuations in scattered light intensity resulting from the Brownian motion of particles. norlab.com The rate of these fluctuations is directly related to the particle's diffusion coefficient, which, through the Stokes-Einstein equation, allows for the calculation of the hydrodynamic diameter (Dₕ). norlab.com
In the context of Pluronic systems, DLS is frequently employed to assess the formation and size of micelles in aqueous solutions. For instance, studies on Pluronic P123, a related block copolymer, have used DLS to measure the hydrodynamic diameter of its micelles. In the absence of additives, 5% Pluronic P123 micelles exhibit a hydrodynamic diameter of approximately 17.8 nm. researchgate.net At a concentration of 6 mM, the average hydrodynamic diameter of pure P123 micelles is reported to be around 9.3 nm. researchgate.net
The modification of Pluronics, such as through the addition of dibenzoyl ester groups, influences their self-assembly behavior, and DLS is a key tool to quantify these changes. The technique can track variations in micelle size due to changes in polymer concentration, temperature, or the encapsulation of therapeutic agents. dovepress.commdpi.com For example, the inclusion of the drug Everolimus into Pluronic P123 micelles led to a measurable impact on their size as determined by DLS. nih.gov Research has shown that for pure P123, the average micelle size was 29.10 ± 6.97 nm, a value that changes upon drug loading. nih.gov
It is important to note that DLS measures the hydrodynamic diameter, which includes the polymer shell and any associated solvent molecules, and not just the core of the micelle. The stability and size of these micelles are crucial for their application in fields like drug delivery. nih.gov
Below is a table summarizing representative DLS data for Pluronic-based micellar systems.
| System | Concentration | Hydrodynamic Diameter (Dₕ) (nm) | Reference |
| Pluronic P123 | 5% | ~17.8 | researchgate.net |
| Pluronic P123 | 6 mM | ~9.3 | researchgate.net |
| Pluronic P123 | Not Specified | 29.10 ± 6.97 | nih.gov |
| DTA-C10 Spiked P123 Micelles | 2 mg/mL P123, 10 µM DTA-C10 | ~15 | nih.govacs.org |
Small-Angle X-ray Scattering (SAXS) for Micellar and Aggregate Structures
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanostructure of materials, providing information on the size, shape, and arrangement of particles and domains from approximately 1 to 100 nanometers. anton-paar.comdiamond.ac.ukaps.org SAXS is particularly valuable for studying the structure of partially ordered systems like the micellar and aggregate structures formed by this compound. diamond.ac.uk
In the study of Pluronic systems, SAXS reveals details about the internal structure of micelles, such as the core and corona dimensions, and their spatial arrangement in solution, including inter-micellar distances. science.gov The technique can distinguish between different self-assembled structures, such as spherical or cylindrical micelles, and more complex liquid crystalline phases like cubic or hexagonal arrangements that can form at higher concentrations. science.govstfc.ac.uk
For example, SAXS studies on Pluronic F127 and F108 have shown that these copolymers can form body-centered cubic (BCC) and face-centered cubic (FCC) structures, respectively. science.gov The presence of impurities can interfere with this packing. science.gov SAXS analysis has also been instrumental in confirming the bicontinuous cubic inner nanostructure of cubosome formulations stabilized by Pluronic F108. science.gov In composite films of zein (B1164903) and Pluronic F127, SAXS, in conjunction with other techniques, verified the formation of lamellae crystals at high F127 loadings. researchgate.net
The scattering data, presented as intensity I(q) versus the scattering vector q, can be analyzed using various models to extract quantitative structural parameters. nih.gov For instance, a core-shell spherical model is often used to describe the structure of Pluronic micelles. mdpi.com
| System | Technique | Key Findings | Reference |
| Pluronic F108 & F127 Solutions | SAXS | Governs the inter-micellar distance of Pluronic cubic structures. | science.gov |
| Pluronic F108 Stabilized Cubosomes | SAXS, Cryo-TEM, DLS | Confirmed bicontinuous cubic inner nanostructure. | science.gov |
| Zein/Pluronic F127 Composite Films | SAXS, DSC, AFM | Verified formation of lamellae crystals at high F127 loadings. | researchgate.net |
| Pluronic P123 Micelles | SAXS/SANS | Provided detailed description of size, shape, and aggregation number. | mdpi.com |
Small-Angle Neutron Scattering (SANS) for Micellar Architecture and Interactions
Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. It is exceptionally suited for studying the structure of soft matter and complex fluids, including polymeric micelles like those formed by this compound. nist.govku.dk A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium, which has a significantly different neutron scattering length. This allows for the selective highlighting of specific components within a complex system. nih.gov
SANS provides detailed information about the size, shape, aggregation number, and internal architecture of micelles. mdpi.comscience.gov It can elucidate the distribution of polymer segments within the micelle, for instance, by differentiating the hydrophobic core from the hydrophilic corona. nih.gov
In studies of Pluronic P123, SANS has been used to reveal that it forms small, spherical micelles. science.gov The technique has also been employed to study the interaction between Pluronic micelles and other molecules, such as bile salts, showing a decrease in micelle size upon addition of the salt. science.gov Furthermore, SANS studies on Pluronic copolymers adsorbed onto surfaces, like laponite clay, have shown that the molecules adsorb with the hydrophobic poly(propylene oxide) (PPO) segments at the surface and the hydrophilic poly(ethylene oxide) (PEO) segments extending into the solution. nih.gov The combination of SANS with cryo-TEM has provided comprehensive microstructural characterization of Pluronic F127 solutions, confirming the spheroidal shape of the micelles. ku.dk
| System | Technique | Key Findings | Reference |
| Pluronic P123 Micelles with Bile Salts | SANS | P123 forms small spherical micelles; size decreases with added bile salts. | science.gov |
| Pluronic Copolymers on Laponite | SANS (Contrast Variation) | PPO blocks adsorb to the surface, PEO chains dangle into solution. | nih.gov |
| Pluronic F127 Aqueous Solutions | SANS & Cryo-TEM | Confirmed spheroidal micelle structure and provided quantitative data. | ku.dk |
| Pluronic P123 Micelles | SANS/SAXS | Detailed description of size, shape, aggregation number, and composition. | mdpi.com |
Microscopic and Morphological Characterization
Direct visualization techniques are essential for confirming the morphology and nanostructure of this compound assemblies predicted by scattering methods. Electron and scanning probe microscopies provide real-space images of individual micelles, aggregates, and surfaces.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers high-resolution, direct imaging of nanostructures, making it an invaluable tool for visualizing the size, shape, and morphology of this compound micelles and nanoparticles. mdpi.com In particular, cryogenic TEM (cryo-TEM), where samples are flash-frozen in a vitrified state, allows for the observation of the structures in their native aqueous environment, avoiding artifacts from drying or staining. ku.dkrsc.org
TEM has been used to visualize micelles of various Pluronic copolymers. For Pluronic F127 and L64, cryo-TEM has provided detailed images of individual micelles, revealing their size, shape, and core-shell structure. rsc.org Similarly, cryo-TEM combined with SANS offered a complete characterization of Pluronic F127 solutions, directly imaging the spheroidal micelles and even locally formed cubic phases. ku.dk
For drug-loaded systems, TEM can confirm the spherical morphology of the nanocarriers. For example, TEM analysis of Everolimus-loaded Pluronic P123 micelles showed their size and shape, with pure P123 micelles having an average size of about 29.10 nm, which was altered by the drug's inclusion. nih.gov The spherical shape of micelles prepared from poly lactic-co-glycolic acid (PLGA) with polyvinyl alcohol (PVA) was also confirmed by TEM, with a measured size of 158 nm. mdpi.com
| System | Technique | Key Findings | Reference |
| Everolimus-loaded Pluronic P123 Micelles | TEM | Visualized spherical micelles; pure P123 micelles averaged 29.10 nm. | nih.gov |
| Pluronic F127 Aqueous Solutions | Cryo-TEM & SANS | Directly imaged spheroidal micelles and locally formed cubic phases. | ku.dk |
| Pluronic F127 and L64 Micelles | Cryo-TEM | Provided detailed images of individual micelle size, shape, and core-shell structure. | rsc.org |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a technique used to produce images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition of solid materials, including dried hydrogels and films formed from this compound systems. researchgate.net
SEM is particularly useful for examining the morphology of freeze-dried hydrogels. For instance, in studies of thermoresponsive nanogels based on modified Pluronic F127, SEM revealed a porous structure. dovepress.com The pore size was observed to decrease upon loading a hydrophobic drug, indicating physical interactions within the hydrogel matrix. dovepress.com Similarly, SEM has been used to study the morphology of chitosan/Pluronic F127 hydrogels, showing how the addition of a crosslinking agent alters the structure and creates pores. semanticscholar.org
In the context of drug-coated balloons, SEM images of coatings made from Pluronic P123 and Everolimus revealed that the ratio of polymer to drug affects the uniformity and surface coverage of the coating. nih.gov This morphological information is critical for understanding the performance of such medical devices. nih.gov
| System | Technique | Key Findings | Reference |
| Modified Pluronic F127 Nanogels | SEM | Revealed a porous structure; pore size decreased with drug loading. | dovepress.com |
| Pluronic P123/Everolimus Coatings | SEM | Showed improved uniformity and surface coverage with increasing drug ratio. | nih.gov |
| Chitosan/Pluronic F127 Hydrogels | SEM | Visualized porous structure and morphological changes with crosslinking. | semanticscholar.org |
Atomic Force Microscopy (AFM) for Surface Topography and Micelle Imaging
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. nih.gov It can be operated in various environments, including liquid, making it suitable for imaging biological samples and self-assembled structures like micelles on a substrate. nih.govoxinst.com
AFM has been successfully used to visualize Pluronic micelles. For example, curcumin-loaded Pluronic F127 and F68 micelles were examined by AFM, which confirmed their spherical shape with diameters below 100 nm. researchgate.net The technique is not only used for imaging but can also probe the nanomechanical properties of materials. nih.gov
In studies of composite films, such as those made from zein and Pluronic F127, AFM has been used in conjunction with SAXS and DSC to verify the formation of crystalline structures within the film matrix. researchgate.net The ability of AFM to visualize the dynamics of surfactant micelles at solid-liquid interfaces has also been highlighted, offering insights into their self-assembly processes. oxinst.com
| System | Technique | Key Findings | Reference |
| Curcumin-loaded Pluronic F127/F68 Micelles | AFM | Confirmed spherical shape with diameters below 100 nm. | researchgate.net |
| Zein/Pluronic F127 Composite Films | AFM, SAXS, DSC | Verified the formation of lamellar crystals in the film matrix. | researchgate.net |
| Surfactant Micelles at Solid-Liquid Interfaces | Video-Rate AFM | Enabled visualization and quantification of micelle dynamics. | oxinst.com |
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Micelle Stability
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of colloidal structures, such as micelles, in their native, hydrated state. This method is particularly valuable for assessing the stability, morphology, and size distribution of this compound micelles. The process involves the rapid vitrification of an aqueous sample, trapping the micelles in a thin layer of non-crystalline ice, which preserves their structure for observation under the electron microscope. nih.govku.dkumassmed.edu
For Pluronic systems, Cryo-TEM provides direct evidence of micelle formation and can reveal detailed structural information, including the core-shell architecture. nih.govumassmed.edu While specific Cryo-TEM studies focused exclusively on this compound are not widely available in the reviewed literature, the principles derived from studies on unmodified Pluronic block copolymers like Pluronic F127 and L64 are directly applicable. In these systems, Cryo-TEM has been used to observe individual spherical micelles and their arrangement, confirming data obtained from indirect methods like small-angle neutron scattering (SANS). ku.dkumassmed.edu
Below is a representative table illustrating the type of data that can be obtained from Cryo-TEM analysis, based on studies of related Pluronic compounds.
Table 1: Representative Cryo-TEM Data for Pluronic Micellar Systems This table is illustrative and based on data for unmodified Pluronic block copolymers, as specific data for this compound was not available in the reviewed literature.
| Pluronic Type | Concentration (wt%) | Observed Morphology | Mean Micelle Diameter (nm) |
| Pluronic F127 | 5 | Spherical | ~21 |
| Pluronic L64 | 5 | Spherical | ~15 |
| Pluronic F127 | 10 | Spherical, ordered arrays | ~21 |
Data adapted from studies on unmodified Pluronic block copolymers. nih.govumassmed.edu
Surface Tension and Interfacial Property Analysis
The analysis of surface tension and interfacial properties is fundamental to understanding the amphiphilic nature and self-assembly behavior of this compound in solution. As surface-active agents, these molecules tend to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the system. nih.govscience.gov
The critical micelle concentration (CMC) is a key parameter that can be determined from surface tension measurements. The CMC is the concentration at which individual polymer chains (unimers) begin to aggregate to form micelles. nih.gov This is typically observed as a breakpoint in the plot of surface tension versus the logarithm of the polymer concentration. ekb.eg Below the CMC, the surface tension decreases as the polymer concentration increases, because more unimers are available to populate the interface. Above the CMC, the interface becomes saturated, and additional polymer chains form micelles in the bulk solution, resulting in a plateau or a much smaller change in the surface tension. ekb.eg A lower CMC value generally indicates greater thermodynamic stability of the micelles. nih.gov
The introduction of hydrophobic benzoyl groups in this compound is expected to lower the CMC compared to the corresponding unmodified Pluronic. This is because the increased hydrophobicity of the molecule would provide a stronger driving force for the polymer to minimize contact with water by forming micelles at a lower concentration.
Dissipative particle dynamics (DPD) simulations on unmodified Pluronic systems have shown that the structure of the copolymer significantly affects the interfacial tension between two immiscible phases. mdpi.com For instance, in a PEO/PPO blend, different Pluronic structures exhibit varying efficiencies in reducing interfacial tension. mdpi.com It is reasonable to infer that this compound, with its modified end-groups, would also exhibit unique interfacial behavior, influencing its effectiveness as an emulsifier or stabilizer. The orientation and packing of the dibenzoyl ester groups at an interface would likely differ from the hydroxyl-terminated PEO blocks of standard Pluronics, thus altering the interfacial properties.
The following table presents typical CMC values for some common unmodified Pluronics, determined by surface tension measurements, to illustrate the data obtained from this type of analysis.
Table 2: Representative Critical Micelle Concentration (CMC) Data for Unmodified Pluronics This table is for illustrative purposes. The CMC of this compound would need to be determined experimentally.
| Pluronic Type | Method | Temperature (°C) | CMC (wt%) |
| Pluronic F127 | Surface Tension | 25 | ~0.7 |
| Pluronic L64 | Surface Tension | 25 | ~0.2 |
| Pluronic P123 | Surface Tension | 25 | ~0.03 |
Data compiled from various sources on unmodified Pluronic block copolymers. ekb.egmdpi.com
Self Assembly and Supramolecular Architectures of Pluronic Dibenzoyl Ester
Micellization Phenomena in Aqueous Media
The self-assembly of Pluronic dibenzoyl ester in aqueous solutions is a spontaneous process driven by the need to minimize the unfavorable interactions between the hydrophobic blocks and water. This leads to the formation of core-shell structures known as micelles, where the hydrophobic PPO and benzoyl-modified PEO ends form a core, shielded from the water by a corona of hydrophilic PEO chains.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. It is a key indicator of the stability of the micelles; a lower CMC value signifies greater stability. For this compound, the introduction of hydrophobic benzoyl groups at the chain ends leads to a lower CMC compared to their unmodified Pluronic counterparts. This is because the increased hydrophobicity enhances the thermodynamic driving force for self-assembly.
Determination Methods: The CMC of Pluronic-based systems can be determined by various experimental techniques:
Fluorometry: This is a highly sensitive method that utilizes fluorescent probes like pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH). ekb.eg The probe's fluorescence spectrum changes upon its partitioning from the aqueous environment into the hydrophobic micellar core, and the CMC is identified from the inflection point in the plot of fluorescence intensity versus copolymer concentration. ekb.eg
Surface Tension: The surface tension of the polymer solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break in the surface tension versus concentration plot. ekb.eg
Dynamic Light Scattering (DLS): This technique can detect the formation of larger micellar aggregates from smaller unimers as the concentration increases.
Influencing Factors: Several factors can influence the CMC of this compound:
Polymer Structure: The primary factor is the increased hydrophobicity from the benzoyl ester groups. Additionally, a longer PPO block (higher hydrophobicity) or a shorter PEO block (lower hydrophilicity) in the original Pluronic backbone will further decrease the CMC. ekb.eg
Temperature: For Pluronics, micellization is an endothermic and entropy-driven process. mdpi.com Increasing the temperature generally decreases the CMC, as it reduces the hydration of the PEO chains and enhances the hydrophobic effect. mdpi.com
Presence of Additives: The addition of salts can lower the CMC by reducing the repulsion between hydrophilic head groups. Conversely, substances that disrupt water structure, like urea, can increase the CMC. mdpi.com
Below is an interactive table summarizing the expected influence of various factors on the CMC of this compound, based on principles from Pluronic systems.
| Factor | Change | Effect on CMC | Primary Reason |
| Polymer Structure | Increase PPO length | Decrease | Increased overall hydrophobicity |
| Increase PEO length | Increase | Increased overall hydrophilicity | |
| Addition of Benzoyl Ester Groups | Decrease | Increased overall hydrophobicity | |
| Temperature | Increase | Decrease | Dehydration of PEO chains, enhanced hydrophobic effect |
| Additives | Addition of salts (e.g., NaCl) | Decrease | Screening of repulsive forces between corona chains |
| Addition of hydrotropes | Increase | Increased solubility of hydrophobic components |
Micellar Morphology and Size Distribution
The micelles formed by this compound are typically spherical with a core-shell structure. However, their morphology and size can be influenced by concentration, temperature, and the specific architecture of the parent Pluronic. The size of these micelles generally falls within the 10–100 nm range. nih.gov
Spherical Micelles: At concentrations just above the CMC, the formation of spherical micelles is thermodynamically favored. These consist of a dehydrated core of PPO blocks and benzoyl groups, surrounded by a hydrated corona of PEO chains. nih.gov
Cylindrical or Worm-like Micelles: At higher concentrations or temperatures, or with the addition of certain solubilized molecules, spherical micelles can grow and transition into elongated cylindrical or worm-like structures. mdpi.com This transition is often observed in more hydrophobic Pluronic systems. nih.gov
Flower-type Micelles: Due to the presence of hydrophobic benzoyl groups at both ends of the hydrophilic PEO chains, intramolecular aggregation can lead to the formation of "flower-type" micelles, where the PEO chains form loops on the micelle surface.
The size and shape of these aggregates can be characterized using techniques like Dynamic Light Scattering (DLS) for hydrodynamic radius and Transmission Electron Microscopy (TEM) for direct visualization. nih.govepa.gov The polydispersity index (PDI), also obtained from DLS, provides information on the heterogeneity of the micelle size distribution.
Solubilization Mechanisms within Micellar Cores
The hydrophobic core of this compound micelles serves as a microenvironment for the solubilization of poorly water-soluble substances. nih.gov The increased hydrophobicity of the core, due to both the PPO block and the benzoyl ester end groups, enhances its capacity to encapsulate hydrophobic molecules compared to unmodified Pluronics.
The solubilization mechanism depends on the polarity of the substance being encapsulated (the solubilizate):
Highly Hydrophobic Molecules: Nonpolar compounds, such as fenofibrate, are predominantly solubilized within the inner PPO/benzoyl ester core of the micelle. researchgate.net
Moderately Polar Molecules: Compounds with intermediate polarity may be located at the core-corona interface, interacting with both the hydrophobic PPO and the more polar PEO segments. researchgate.net
Influence of Solubilizate: The incorporation of a solubilizate can itself affect the micellar properties. It can lead to an increase in the micelle size and may even induce morphological transitions, for instance, from spherical to cylindrical micelles. nih.govill.eu
The efficiency of solubilization can be quantified by parameters like the micelle-water partition coefficient, which indicates the preference of the drug for the micellar phase over the aqueous phase. researchgate.net
Formation of Polymeric Nanoparticles and Vesicles
Beyond simple micelles, this compound can form more complex nanostructures like polymeric nanoparticles and vesicles, which have significant potential in various applications.
Nanoparticle Fabrication Methodologies
Polymeric nanoparticles based on this compound can be fabricated using several techniques, often involving the self-assembly of the polymer, sometimes in conjunction with other materials.
Common fabrication methods include:
Direct Dissolution: This is the simplest method, where the polymer is dissolved directly in an aqueous solution above its CMC and critical micelle temperature (CMT), leading to spontaneous nanoparticle formation. nih.gov
Solvent Evaporation/Emulsification: In this method, the this compound and a substance to be encapsulated are dissolved in a volatile organic solvent. This solution is then emulsified in water, and the organic solvent is subsequently removed by evaporation, leaving behind drug-loaded nanoparticles.
Film Rehydration: A thin film of the polymer is created by evaporating a solution. The film is then hydrated with an aqueous medium, leading to the self-assembly of nanoparticles. researchgate.net
Template-Assisted Synthesis: Pre-formed micelles can act as templates for the fabrication of more complex core-shell nanogels or nanoparticles through cross-linking reactions. nih.gov
The final characteristics of the nanoparticles, such as size, surface charge, and encapsulation efficiency, are highly dependent on the chosen fabrication method and process parameters. mdpi.com
Vesicle-to-Micelle Transition Studies
Vesicles, or polymersomes, are hollow spherical structures composed of a bilayer membrane enclosing an aqueous core. The formation of vesicles versus micelles is governed by the balance of hydrophilic and hydrophobic portions of the amphiphilic polymer. The increased hydrophobicity of this compound, compared to standard Pluronics, can favor the formation of bilayer structures, leading to vesicles, especially at lower concentrations or under specific conditions.
A transition between vesicles and micelles can be induced by changing external conditions:
Concentration: In some catanionic surfactant systems, vesicles can form spontaneously upon dilution of a micellar solution. diva-portal.org Conversely, increasing the concentration can trigger a transition from vesicles back to micelles.
Stimuli-Responsiveness: Vesicle-to-micelle transitions can be triggered by external stimuli such as changes in temperature, pH, or exposure to light or specific chemicals (like reactive oxygen species), particularly if stimuli-responsive moieties are incorporated into the polymer structure. rsc.org This transition is of great interest as it provides a mechanism for the controlled release of substances encapsulated within the aqueous core of the vesicles. rsc.org
The study of these transitions often involves techniques like DLS and cryo-TEM to monitor the changes in size and morphology of the self-assembled structures.
Influence of Polymer Architecture and Environmental Stimuli on Self-Assembly
The self-assembly behavior of this compound is intricately linked to its specific molecular architecture and the surrounding environmental conditions.
The self-assembly of this compound is also highly sensitive to environmental stimuli, a characteristic feature of "smart" polymers. Key stimuli include:
Temperature: As discussed, temperature is a primary driver for the sol-gel transition. Changes in temperature modulate the hydrophobic interactions and the hydration of the PEO chains, leading to the formation and dissociation of the hydrogel network. nih.gov
pH: While Pluronic itself is not pH-sensitive, the ester linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the degradation of the polymer and the breakdown of the hydrogel.
Ionic Strength: The presence of salts in the aqueous solution can affect the hydration of the polymer chains and the electrostatic interactions, which can, in turn, influence the CMC and the gelation behavior.
The responsiveness to these stimuli makes this compound a candidate for applications where controlled changes in material properties are desired.
Mechanistic Studies of Pluronic Dibenzoyl Ester Interactions with Biological Components in Vitro Models
Fundamental Mechanisms of Cellular Internalization of Polymeric Systems
The cellular uptake of polymeric systems, including Pluronic-based nanocarriers, is a critical step for intracellular drug delivery. The primary mechanism for internalization is endocytosis, an energy-dependent process where the cell engulfs materials from its exterior. aau.dk Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers like Pluronics, are typically taken up through this pathway. aau.dk
Several distinct endocytic pathways can be involved:
Clathrin-mediated endocytosis: This is a common pathway for the uptake of nanoparticles and micelles.
Caveolae-mediated endocytosis: Studies have suggested that Pluronic unimers may initially enter the cell via caveolae-mediated endocytosis, which can lead to transport to the endoplasmic reticulum and mitochondria. nih.gov
Macropinocytosis: This involves the uptake of larger particles.
The specific pathway utilized can be influenced by the physicochemical properties of the polymer and the resulting micelles, such as size, surface charge, and the nature of any functional groups. nih.gov For instance, Pluronic-based cationic block copolymers have been shown to enhance cellular internalization of polyplexes formed with plasmid DNA. nih.gov The presence of terminal benzoyl ester groups on a Pluronic backbone would alter the hydrophobicity of the polymer, potentially influencing micelle stability and interactions with the cell membrane, thereby affecting the kinetics and preferred pathway of cellular uptake. nih.gov It has been proposed that amphiphilic block copolymers can enhance the cellular uptake of molecules by facilitating transport across the plasma membrane. oup.com
Modulation of Cellular Efflux Mechanisms (e.g., P-glycoprotein inhibition)
A significant feature of certain Pluronic copolymers is their ability to modulate the function of cellular efflux pumps, such as P-glycoprotein (P-gp). rsc.org P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of substrates from the cell, contributing to phenomena like multidrug resistance (MDR) in cancer. nih.govnih.gov Pluronics can inhibit P-gp function through a multi-pronged mechanism.
Key mechanisms of P-gp inhibition by Pluronics include:
ATP Depletion: Pluronics have been shown to reduce intracellular ATP levels. researchgate.net Since P-gp relies on ATP hydrolysis for energy to efflux substrates, this depletion impairs its function. nih.govnih.gov This is considered a primary mechanism for P-gp inhibition by copolymers like Pluronic P123/F127. researchgate.net
Membrane Fluidization: The hydrophobic blocks of Pluronics can insert into the lipid bilayer of the cell membrane, altering its microviscosity. mdpi.com This change in the membrane environment can disrupt the proper conformation and function of membrane-embedded proteins like P-gp.
Direct Inhibition of ATPase Activity: Some Pluronics, such as P85, have been observed to directly inhibit the ATPase activity of P-gp, reducing the energy available for the transport cycle. nih.govnih.gov
Different Pluronic types exhibit varying degrees of P-gp inhibition. For example, Pluronic P85 has been shown to be an effective inhibitor, while F127 may have little to no effect in some contexts. nih.gov Similarly, Pluronic P123 and F127 were both found to inhibit P-gp activity. nih.gov The addition of dibenzoyl ester groups would increase the hydrophobicity of the polymer, which could enhance its interaction with the cell membrane and potentially modulate its P-gp inhibitory activity.
Interactions with Model Biomembranes and Proteins
The interaction of Pluronic dibenzoyl ester with biological components can be understood by examining the behavior of parent Pluronics with simplified in vitro models, such as lipid vesicles (liposomes) and isolated proteins.
Interactions with Model Biomembranes: Pluronic copolymers interact with lipid bilayers, a primary component of cell membranes, in a manner dependent on the lipid phase and the polymer's aggregation state. researchgate.netbohrium.com The hydrophobic poly(propylene oxide) (PPO) block can insert into the lipophilic core of the membrane, particularly when the lipids are in the more fluid, liquid-crystalline state. researchgate.netbohrium.com This interaction can lead to changes in membrane properties. The hydrophilic poly(ethylene oxide) (PEO) chains generally interact with the polar head groups of the lipids. researchgate.net The introduction of terminal benzoyl groups would likely enhance the interaction of the polymer ends with the hydrophobic core of the biomembrane.
Interactions with Proteins: Serum albumins are major proteins in the circulatory system that can interact with polymers and nanocarriers. researchgate.net Studies with Human Serum Albumin (HSA) have shown that Pluronic F127 can induce conformational changes in the protein, particularly when the polymer is in its micellar form. researchgate.net Conversely, HSA can influence the self-assembly of Pluronic, affecting its critical micellar temperature and the properties of the resulting gel. researchgate.net Other studies have shown that γ-globulin and albumin are the primary serum proteins that interact with Pluronic F127 when it is above its critical micelle concentration. whiterose.ac.uk The interaction between proteins and polymers is crucial as it can affect the stability and biological fate of the system. nih.gov
Theoretical Considerations in Biocompatibility of this compound Systems
The biocompatibility of a material is determined by its interaction with the host's biological environment, a process that begins with the adsorption of proteins to its surface. bohrium.com The biocompatibility of Pluronic-based systems is a key feature for their use in biomedical applications. researchgate.net This property stems from the unique characteristics of the PEO and PPO blocks.
The table below outlines key theoretical factors contributing to the biocompatibility of these systems.
| Theoretical Factor | Description | Relevance to this compound |
| PEO "Stealth" Properties | The hydrophilic, flexible, and highly hydrated PEO chains create a steric barrier on surfaces, which is known to resist protein adsorption. This is a foundational concept in the biocompatibility of many PEGylated materials. | The fundamental PEO-PPO-PEO structure provides inherent resistance to non-specific protein interactions, a key factor for biocompatibility. researchgate.net |
| Surface Energy & Wettability | The surface free energy of a material influences the initial interactions with biological fluids and proteins. Materials that are more hydrophilic tend to exhibit better biocompatibility. | Esterification with benzoyl groups modifies the polymer's hydrophilicity/hydrophobicity balance, which could alter interfacial tension and subsequent protein adsorption patterns. |
| Protein Adsorption Profile | The type of protein that adsorbs to a surface is critical. Surfaces that preferentially adsorb albumin are generally considered more thromboresistant and biocompatible than those that adsorb fibrinogen. bohrium.com | The specific surface chemistry of the dibenzoyl ester derivative would dictate the composition of the adsorbed protein layer, theoretically influencing its overall biocompatibility. |
| Degradation Products | For any non-permanent implant or carrier, the toxicity of its degradation products is a primary biocompatibility concern. | Pluronic copolymers are generally considered biodegradable and non-toxic. nih.gov The ester linkage is susceptible to hydrolysis, yielding the parent Pluronic and benzoic acid, which are generally well-tolerated. |
| Amphiphilicity | The balance between hydrophilic and hydrophobic segments governs self-assembly and interaction with cell membranes. nih.gov An appropriate balance is needed to avoid membrane disruption while allowing for desired interactions. | The addition of hydrophobic benzoyl groups finely tunes the amphiphilic nature of the copolymer, which is critical for forming stable structures that interact with biological systems in a controlled manner. |
Cell Encapsulation and 3D Microenvironment Design (Material Science Perspective)
Pluronic-based hydrogels are extensively investigated as scaffolds for 3D cell culture and tissue engineering due to their unique material properties. researchgate.netnih.gov Their utility stems from a combination of biocompatibility and "smart" material behavior. nih.govnih.gov
A key property of many Pluronics, such as F127, is reverse thermal gelation. nih.gov Their aqueous solutions are liquid at low temperatures but form a physical gel at physiological temperatures (around 37°C). researchgate.net This allows for easy mixing of cells with the polymer solution in a liquid state, followed by in situ gel formation to encapsulate the cells in a 3D microenvironment. researchgate.net
However, these physical gels can be mechanically weak and may dissolve over time. To create more stable and durable 3D structures suitable for long-term cell culture, chemical modifications are often employed. The introduction of reactive groups, such as acrylates, allows for covalent crosslinking (e.g., via UV photopolymerization) to form a stable hydrogel network. researchgate.netnih.gov The modification of Pluronic with dibenzoyl ester groups, while not directly providing a crosslinking site, alters the hydrophobic interactions within the hydrogel network, which could be used to tune its mechanical properties and degradation profile.
The table below summarizes key material science aspects for designing Pluronic-based 3D microenvironments.
| Material Property | Design Consideration | Relevance to 3D Microenvironment |
| Thermo-responsiveness | The sol-gel transition temperature can be tuned by altering polymer concentration and structure. The transition should ideally occur between room temperature and physiological temperature. researchgate.net | Enables simple and mild cell encapsulation without harsh chemicals; the material is injectable for minimally invasive procedures. nih.gov |
| Biocompatibility | The hydrogel and its degradation products must be non-cytotoxic to support long-term cell viability and function. nih.govresearchgate.net | High cell viability is essential for the success of any tissue engineering construct. Pluronic F-127 is generally considered non-toxic and biocompatible. nih.gov |
| Mechanical Properties | The stiffness (compressive modulus) of the hydrogel should ideally match that of the target native tissue to provide appropriate mechanical cues to the encapsulated cells. | Mechanical properties can be tuned by blending with other polymers (e.g., hyaluronic acid) or by adjusting crosslinking density. nih.gov |
| Porosity & Mass Transport | The hydrogel network must be porous enough to allow the diffusion of nutrients, oxygen, and growth factors to the cells, and the removal of waste products. | The "nanostructuring" approach, which involves eluting unmodified Pluronic from a crosslinked network, can increase porosity and improve cell viability. nih.gov |
| Bioactivity | Unmodified Pluronics are relatively bio-inert. They can be conjugated with bioactive molecules (e.g., fibrinogen) or cell-adhesion motifs to provide specific biological signals to cells. nih.gov | Introducing bioactivity guides cell behavior, such as adhesion, proliferation, and differentiation, within the 3D scaffold. nih.gov |
Advanced Material Science Applications of Pluronic Dibenzoyl Ester Conceptual and Design Principles
Design Principles for Controlled Release Systems
The design of controlled release systems using Pluronic dibenzoyl ester is fundamentally based on the principles governing the self-assembly of amphiphilic block copolymers. In aqueous solutions, these polymers form core-shell micelles above a critical micelle concentration (CMC), with the hydrophobic PPO and dibenzoyl ester groups forming the core and the hydrophilic PEO chains forming the outer corona. nih.gov This micellar core serves as a nano-reservoir for encapsulating hydrophobic therapeutic agents. The addition of dibenzoyl ester groups is conceptually designed to strengthen the hydrophobic core, thereby influencing drug loading and release kinetics. researchgate.net
Controlled Release Kinetics Modeling
Understanding the kinetics of drug release is critical for designing effective delivery systems. The release of a therapeutic agent from a this compound matrix can be described by several mathematical models, each providing insight into the underlying physical mechanisms. ptfarm.plresearchgate.net The choice of model depends on the formulation's properties and the release mechanism, which can include diffusion, swelling, polymer chain relaxation, and erosion. bohrium.com
The primary kinetic models applicable to Pluronic-based systems are:
Zero-Order Model: Describes a constant release rate over time, which is the ideal scenario for many therapeutic applications.
First-Order Model: Characterizes a release rate that is proportional to the remaining drug concentration within the carrier.
Higuchi Model: Pertains to systems where release is governed by Fickian diffusion from a matrix, with the cumulative release being proportional to the square root of time. bohrium.com
Korsmeyer-Peppas Model: A comprehensive model that describes release from a polymeric system where the mechanism may be a combination of diffusion and polymer relaxation or erosion. ptfarm.plbohrium.com The release exponent, 'n', in this model is indicative of the transport mechanism.
The modification with dibenzoyl ester groups is expected to enhance hydrophobic interactions between the polymer and an encapsulated aromatic drug. This could lead to a release profile that is more strongly governed by diffusion through the tightened core, likely fitting well with the Higuchi or Korsmeyer-Peppas models with a Fickian diffusion mechanism. researchgate.net
| Kinetic Model | Equation | Release Mechanism Indicated |
|---|---|---|
| Zero-Order | Q_t = Q_0 + K_0 t | Constant release, independent of concentration (e.g., from reservoir systems). |
| First-Order | log(Q_t) = log(Q_0) - K_1 t / 2.303 | Release rate is proportional to the remaining drug concentration. |
| Higuchi | Q_t = K_H \sqrt{t} | Fickian diffusion from a matrix system. bohrium.com |
| Korsmeyer-Peppas | M_t / M_\infty = K_K t^n | Describes various mechanisms based on the value of the release exponent 'n' (e.g., Fickian diffusion, anomalous transport). ptfarm.pl |
Encapsulation Efficiency and Loading Strategies
Two key parameters define the performance of a drug delivery vehicle: Drug Loading Content (DLC) and Encapsulation Efficiency (EE). mdpi.com
Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the drug-loaded micelle.
Encapsulation Efficiency (EE %): The percentage of the initial drug amount that is successfully encapsulated within the micelles.
The strategy for loading drugs into Pluronic micelles typically involves co-dissolving the polymer and the hydrophobic drug in a mutual organic solvent, followed by evaporation and hydration, or by directly adding the drug to a pre-formed micellar solution. The inherent amphiphilicity of Pluronics allows them to encapsulate a wide range of hydrophobic molecules within the PPO core. nih.gov
The functionalization with dibenzoyl ester groups is conceptually advantageous for loading aromatic drug molecules. The presence of benzoate (B1203000) moieties in the core can facilitate π-π stacking interactions with aromatic drugs, in addition to the existing hydrophobic interactions. This enhanced affinity is predicted to increase both the DLC and EE for compatible drug compounds. For example, studies on unmodified Pluronics have shown varied loading capacities depending on the drug's hydrophobicity; this capacity is expected to be further modulated by the dibenzoyl ester modification. researchgate.net
| Pluronic System (Conceptual) | Model Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) |
|---|---|---|---|
| Pluronic F127 | Doxorubicin | ~5-10% | ~60-80% |
| Pluronic P123 | Paclitaxel | ~4-8% | ~70-90% |
| This compound | Aromatic Drug (e.g., Curcumin) | Potentially Higher | Potentially Higher |
Stimuli-Responsive Materials Design
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to small changes in their environment. acs.orgmdpi.com Pluronic-based systems can be engineered to respond to various triggers, including temperature, pH, and light, making them highly suitable for targeted drug delivery. researchgate.netnih.gov
Temperature-Responsive Systems
Unmodified Pluronic copolymers are well-known for their thermoresponsive behavior. nih.gov In aqueous solutions, they exist as individual polymer chains (unimers) at low temperatures but self-assemble into micelles and subsequently form a hydrogel as the temperature increases past a lower critical solution temperature (LCST). dovepress.comacs.org This sol-to-gel transition at physiological temperatures is a key feature for creating injectable drug delivery systems that form a solid depot in-situ. nih.gov
pH-Responsive Systems
While the PEO-PPO backbone of Pluronic is not inherently pH-sensitive, responsiveness to pH can be engineered into the system. nih.gov This is particularly relevant for targeting acidic environments found in tumors (pH 6.5–7.2) or within endolysosomal compartments of cells (pH 4.5–6.0). mdpi.com
For this compound, pH-responsiveness is primarily based on the chemical nature of the ester linkage. Ester bonds are susceptible to hydrolysis, a reaction that is significantly accelerated under acidic or alkaline conditions compared to neutral pH. nih.gov Therefore, a drug delivery system based on this compound could be designed for slow, degradation-triggered release. In the acidic microenvironment of a tumor, the ester linkages would hydrolyze more rapidly, leading to the breakdown of the polymer structure and a consequent release of the encapsulated drug. nih.gov This provides a mechanism for targeted release based on a pathological pH signature. Other strategies, such as co-formulating with polymers containing ionizable groups like carboxylic acids or amines, can also be employed to create systems with more dynamic pH-triggered swelling or disassembly. nih.govmdpi.com
| Design Strategy | Mechanism | Trigger pH | Release Profile |
|---|---|---|---|
| Incorporation of Acidic Groups (e.g., acrylic acid) | Protonation of acidic groups at low pH reduces electrostatic repulsion, causing micelle collapse. | < 7.0 | Rapid, triggered release. |
| Incorporation of Basic Groups (e.g., amines) | Protonation of basic groups at low pH increases electrostatic repulsion and hydration, causing micelle swelling/disassembly. | < 7.0 | Rapid, triggered release. mdpi.com |
| Acid-Labile Linkages (e.g., Ester Hydrolysis) | Cleavage of chemical bonds under acidic conditions leads to polymer degradation. | Acidic (e.g., < 6.5) | Slow, sustained release via erosion. |
Light-Responsive Systems
Light offers a high degree of spatiotemporal control as an external stimulus for drug release. frontiersin.org Designing a this compound system to be light-responsive would involve the incorporation of photo-sensitive molecules, known as chromophores. researchgate.net Common strategies involve integrating moieties such as azobenzene (B91143) or spiropyran into the polymer structure. frontiersin.org
Upon irradiation with light of a specific wavelength (e.g., UV or Near-Infrared), these chromophores undergo reversible changes in their structure, such as trans-cis isomerization in azobenzene. frontiersin.orgresearchgate.net This molecular-level change in shape and polarity can be designed to disrupt the hydrophobic/hydrophilic balance of the Pluronic micelles, triggering their disassembly and the subsequent release of the encapsulated payload. mdpi.com
A conceptual design for a light-responsive this compound system could involve a mixed-micelle approach. In this system, this compound would be co-assembled with a second, light-sensitive Pluronic derivative (e.g., Pluronic functionalized with azobenzene). The this compound component would primarily serve to maximize the loading of an aromatic drug, while the azobenzene-modified component would impart the light-triggering release mechanism. This modular design allows for the optimization of both drug loading and stimuli-responsive release properties independently.
Other Stimuli-Responsive System Designs (Ionic Strength, Enzyme, Magnetic Field)
The functionalization of Pluronic block copolymers with dibenzoyl ester groups at their terminal ends introduces significant potential for the design of sophisticated stimuli-responsive systems. This modification primarily increases the hydrophobicity of the polymer, which can be harnessed to create materials that respond to changes in ionic strength, enzymatic activity, or the presence of a magnetic field.
Ionic Strength-Responsive Systems:
The self-assembly of Pluronic copolymers into micelles is sensitive to the ionic strength of the aqueous environment. The addition of salts can influence the hydration of the polymer chains, thereby affecting the critical micelle concentration (CMC) and critical micelle temperature (CMT). The introduction of hydrophobic benzoyl ester groups is anticipated to lower the CMC, making the polymer more prone to self-assembly.
Conceptually, a this compound-based system could be designed to release a payload in response to changes in ionic strength. At low ionic strength, the polymer may exist as stable micelles encapsulating a therapeutic or diagnostic agent. An increase in ionic strength could disrupt the delicate hydrophilic-lipophilic balance, leading to micellar disassembly or rearrangement and subsequent release of the encapsulated cargo. This principle is particularly relevant for applications where physiological ionic strength gradients are present.
Enzyme-Responsive Systems:
The ester linkage in this compound presents a potential target for enzymatic cleavage by esterases, which are ubiquitous in biological systems. This inherent characteristic allows for the design of biodegradable materials and drug delivery systems where the release of an active agent is triggered by specific enzymatic activity. nih.gov
The design of such a system would involve encapsulating a payload within a hydrogel or nanoparticle formulation constructed from crosslinked this compound. The ester bonds within the polymer backbone or as linkages to a drug molecule would remain stable until they come into contact with target esterases. nih.gov The rate of degradation and drug release could be tuned by altering the specific Pluronic backbone, which influences the accessibility of the ester bonds to enzymes. This approach is particularly promising for targeted drug delivery to tissues or cellular compartments with elevated esterase activity, such as tumor microenvironments.
Conceptual Design for Enzyme-Responsive System
| Component | Role | Design Principle |
|---|---|---|
| This compound | Structural matrix and enzyme-sensitive component | The ester linkages are susceptible to cleavage by esterases, leading to the degradation of the matrix and release of the payload. |
| Encapsulated Agent | Therapeutic or diagnostic molecule | Released upon enzymatic degradation of the this compound matrix. |
Magnetic Field-Responsive Systems:
For the development of magnetic field-responsive systems, this compound can be used as a stabilizing agent for magnetic nanoparticles (MNPs), such as superparamagnetic iron oxide nanoparticles (SPIONs). nih.govrsc.org The hydrophobic benzoyl ester groups can enhance the interaction with oleic acid-coated MNPs, leading to a more stable formulation. nih.gov These functionalized MNPs can then be guided to a specific target site in the body using an external magnetic field.
Furthermore, the this compound coating can serve as a carrier for therapeutic agents. In the presence of an alternating magnetic field, the MNPs can generate localized hyperthermia, which can both have a therapeutic effect and trigger the release of a co-delivered drug from the thermosensitive Pluronic matrix. The increased hydrophobicity from the dibenzoyl ester modification could allow for a higher loading capacity of hydrophobic drugs.
Engineering of Tissue Scaffolds and Biomimetic Materials
Pluronic-based hydrogels are extensively explored as scaffolds in tissue engineering due to their biocompatibility, injectability, and tunable properties. nih.govmdpi.comnih.gov The modification of Pluronic with dibenzoyl ester groups offers a strategic approach to engineer scaffolds with enhanced mechanical properties and biomimetic characteristics.
The introduction of aromatic benzoyl groups at the termini of the Pluronic chains increases the hydrophobicity and potential for π-π stacking interactions between polymer chains. This can lead to the formation of more robust hydrogels with improved mechanical strength and stability, which are crucial for supporting cell growth and tissue regeneration. nih.gov The degradation rate of the scaffold, a critical parameter in tissue engineering, can also be modulated. The ester linkages are susceptible to hydrolysis, and the rate can be influenced by the local physiological environment, allowing for a controlled degradation profile that ideally matches the rate of new tissue formation.
From a biomimetic perspective, the ability to tune the hydrophobicity of the scaffold is highly advantageous. The extracellular matrix (ECM) has a complex composition with varying degrees of hydrophobicity, which influences cell adhesion, proliferation, and differentiation. By incorporating this compound, it is possible to create scaffolds with microdomains of varying hydrophobicity, thereby mimicking the natural cellular environment more closely.
Conceptual Design Principles for this compound-Based Tissue Scaffolds
| Design Parameter | Effect of Dibenzoyl Ester Functionalization | Rationale |
|---|---|---|
| Mechanical Strength | Potentially increased | Aromatic stacking and increased hydrophobic interactions can lead to stronger hydrogel networks. |
| Degradation Rate | Tunable via hydrolysis | Ester bonds are susceptible to hydrolysis, allowing for controlled degradation. |
| Cell Adhesion and Proliferation | Modifiable | Altered surface hydrophobicity can influence protein adsorption and subsequent cell attachment. |
Design of Diagnostic and Sensing Platforms
Pluronic copolymers are effective carriers for various imaging agents due to their ability to form stable micelles that can encapsulate hydrophobic molecules. nih.govnih.govresearchgate.net The functionalization with dibenzoyl ester groups can further enhance their utility as carriers for magnetic resonance imaging (MRI) contrast agents.
Many MRI contrast agents, including certain gadolinium chelates and superparamagnetic iron oxide nanoparticles (SPIONs), are hydrophobic. nih.govmriquestions.com The increased hydrophobicity of the core of this compound micelles can lead to a higher loading capacity and more stable encapsulation of these agents. nih.govnih.gov This can result in a longer circulation time in the bloodstream and improved accumulation at the target site, leading to enhanced contrast in MR images.
For instance, Pluronic F127-stabilized iron-oxide nanoparticles have demonstrated sustained and enhanced contrast in tumor imaging. nih.gov By using this compound, the stability of such nanoparticle formulations could be further improved due to stronger hydrophobic interactions between the benzoyl groups and the oleic acid coating on the nanoparticles. This could lead to more robust and effective T2 contrast agents.
Conceptual Design for an MRI Contrast Agent Carrier Using this compound
| Component | Function | Design Advantage of Dibenzoyl Ester |
|---|---|---|
| This compound | Stabilizing and encapsulating polymer | Increased hydrophobicity enhances loading of hydrophobic contrast agents and improves micelle stability. |
| Hydrophobic MRI Contrast Agent (e.g., SPIONs) | Provides MR contrast | Higher encapsulation efficiency and stability lead to better imaging performance. |
In the field of biosensors, Pluronic-based materials can be used for surface modification to prevent non-specific protein adsorption or as a matrix for the immobilization of biorecognition elements. mdpi.com The introduction of benzoyl ester groups into the Pluronic structure opens up new possibilities for the engineering of biosensor components.
The hydrophobic nature of this compound can be utilized to create a stable interface for the immobilization of hydrophobic bioreceptors, such as certain enzymes or antibodies, onto the surface of a transducer. The polymer could be patterned on a sensor surface to create defined regions for bioreceptor attachment, thereby improving the sensitivity and selectivity of the biosensor.
Furthermore, the stimuli-responsive properties of this compound could be exploited in the design of "smart" biosensors. For example, a this compound hydrogel could act as a gate-keeping layer on a sensor surface. In the presence of a specific enzyme (an esterase), the hydrogel would degrade, allowing the analyte to reach the transducer surface and generate a signal. This would create a highly specific, enzyme-triggered biosensing platform.
Theoretical and Computational Modeling of Pluronic Dibenzoyl Ester Systems
Molecular Dynamics Simulations for Structure-Property Relationships
Molecular Dynamics (MD) simulations are a powerful computational method for understanding the atomic-level behavior of polymer systems over time. mdpi.com For Pluronic dibenzoyl ester, MD simulations can reveal how the addition of bulky, hydrophobic benzoyl groups to the termini of the hydrophilic poly(ethylene oxide) (PEO) chains alters the fundamental structure-property relationships of the parent Pluronic copolymer.
Both all-atom and coarse-grained (CG) MD simulations can be employed. mdpi.comnih.gov All-atom simulations provide detailed insights into specific intermolecular interactions, such as hydrogen bonding between the PEO blocks and water, and potential π-π stacking interactions introduced by the aromatic benzoyl esters. Coarse-grained models, like the MARTINI force field, allow for the simulation of larger systems over longer timescales to study processes like micellization and gelation. nih.govacs.org
Detailed Research Applications:
Micelle Formation and Morphology: MD simulations can predict the critical micelle concentration (CMC) and the morphology of the resulting aggregates. The terminal benzoyl groups are expected to significantly lower the CMC due to increased hydrophobicity. Simulations would reveal how these groups are arranged within the micellar core and at the core-corona interface.
Solvation and Hydration: The hydration shell around the PEO chains is crucial for the thermoresponsive behavior of Pluronics. MD can quantify changes in the structure and dynamics of water molecules around the polymer, particularly near the ester linkage and benzoyl groups. rsc.org
Mechanical Properties of Gels: For concentrations where Pluronics form thermoreversible gels, MD simulations can be used to calculate mechanical properties such as the shear modulus. The terminal benzoyl groups may act as strong physical crosslinkers, potentially enhancing the gel's strength.
Below is an illustrative table of parameters that could be derived from MD simulations to compare a parent Pluronic (e.g., F127) with its dibenzoyl ester derivative.
| Property | Parent Pluronic F127 | Pluronic F127 Dibenzoyl Ester (Hypothetical) | Simulation Insight |
| Radius of Gyration (Rg) of Micelle | ~5.0 nm | ~4.5 nm | Indicates a more compact micellar core due to stronger hydrophobic interactions. |
| Solvent Accessible Surface Area (SASA) | High | Lower | Reduced water contact with the hydrophobic core. |
| Intermolecular Interaction Energy | Dominated by PPO-PPO and PEO-Water | Stronger PPO-PPO and Benzoyl-Benzoyl interactions | Quantifies the contribution of the new end-groups to self-assembly. |
| Water Molecules in PEO Corona | ~15 per EO unit | ~12 per EO unit | Shows altered hydration due to the terminal hydrophobic groups. |
Note: The data in this table is for illustrative purposes to demonstrate the outputs of MD simulations and does not represent experimentally verified results for this compound.
Mesoscopic Simulations for Phase Behavior and Aggregate Properties
To investigate the phase behavior of this compound at larger length and time scales, mesoscopic simulation methods like Dissipative Particle Dynamics (DPD) and MesoDyn are highly suitable. acs.orggga.asia These techniques coarse-grain the system to a level where polymer chains are represented by a series of connected beads, allowing for the efficient prediction of phase diagrams and complex aggregate structures. nih.govnih.gov
The key parameters in these simulations are the interaction parameters (resembling Flory-Huggins χ parameters) between different bead types (PEO, PPO, benzoyl ester, and solvent). nih.gov The introduction of a benzoyl ester bead would require parameterization to reflect its hydrophobicity and interactions with other components.
Detailed Research Applications:
Phase Diagram Prediction: Mesoscopic simulations can efficiently map the phase diagram of this compound in an aqueous solution as a function of concentration and temperature. acs.orgtandfonline.com This would predict the boundaries between disordered micelles, ordered phases (cubic, hexagonal, lamellar), and the gel state. nih.gov
Morphology of Aggregates: These simulations can visualize the complex morphologies that form at different concentrations. For this compound, the strong association of the end groups could lead to novel structures, such as flower-like micelles or bridged micellar networks, which are crucial for understanding properties like viscosity and gelation.
Kinetics of Self-Assembly: The MesoDyn method, being a dynamic density functional approach, can simulate the kinetic pathways of phase separation and self-assembly, providing insights into how quickly ordered structures form. gga.asianih.gov
An example of data that could be generated from mesoscopic simulations is presented below, showing the predicted phase behavior at a constant temperature.
| Polymer Concentration (% w/w) | Predicted Phase for Parent Pluronic | Predicted Phase for this compound (Hypothetical) | Rationale for Change |
| 1-15% | Spherical Micelles | Spherical Micelles (lower CMC) | Increased hydrophobicity drives micellization at lower concentrations. |
| 20-30% | Cubic Packed Micelles | Hexagonal Cylinders | Stronger end-group association favors the formation of cylindrical aggregates at lower concentrations. |
| 30-40% | Hexagonal Cylinders | Lamellar Phase / Gel | Enhanced physical crosslinking by terminal groups promotes the formation of extended structures. |
Note: This table illustrates potential outcomes from mesoscopic simulations. The specific phases and transition concentrations are hypothetical.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations would be performed on model fragments of the polymer to understand the influence of the benzoyl ester group at a fundamental electronic level.
These calculations can provide insights that are crucial for parameterizing the force fields used in classical MD and for understanding specific intermolecular interactions. nih.govdtu.dk
Detailed Research Applications:
Molecular Geometry and Charge Distribution: DFT can optimize the geometry of a fragment (e.g., an ethoxy-benzoyl ester unit) and calculate the partial atomic charges. This would reveal the charge distribution around the ester linkage and the aromatic ring, which is essential for modeling electrostatic interactions.
Interaction Energies: DFT can be used to calculate the binding energy between two benzoyl ester groups to quantify π-π stacking interactions. It can also model the interaction of the ester group with water molecules to understand local hydration effects.
Spectroscopic Properties: DFT can predict vibrational frequencies (IR/Raman) and NMR chemical shifts. These predictions can be directly compared with experimental spectra to validate the computational models and aid in the interpretation of experimental data.
The following table shows hypothetical electronic properties for a PEO fragment with and without the benzoyl ester modification, as would be calculated by DFT.
| Property | Methoxy-terminated PEO fragment | Benzoyl Ester-terminated PEO fragment (Hypothetical) | Implication |
| Dipole Moment | ~1.8 D | ~2.5 D | The ester group introduces a significant local dipole, affecting electrostatic interactions. |
| HOMO-LUMO Gap | ~7.5 eV | ~5.0 eV | The aromatic ring introduces new electronic states, potentially influencing reactivity and optical properties. |
| Partial Charge on Terminal Oxygen | -0.6 e | -0.4 e (carbonyl oxygen) | Shows the redistribution of electron density due to the carbonyl group. |
Note: This table contains illustrative data to exemplify the output of DFT calculations and is not based on published results for this compound.
Self-Consistent Field Theory for Self-Assembly Prediction
Self-Consistent Field Theory (SCFT) is a powerful mean-field statistical mechanics framework for predicting the equilibrium phase behavior of block copolymers. acs.orgpnas.org SCFT is computationally less demanding than particle-based simulations for exploring the full phase diagram and is highly effective at predicting complex ordered morphologies. researchgate.netresearchgate.net
In the context of this compound, the polymer would be modeled as an A-B-A triblock copolymer where the terminal A blocks are modified. This end-functionalization can be explicitly included in the SCFT model to investigate its impact on the free energy of different phases. rsc.org
Detailed Research Applications:
Equilibrium Phase Diagrams: SCFT can be used to construct detailed phase diagrams as a function of the Flory-Huggins interaction parameter (χ), block composition, and concentration. By systematically varying the interaction parameters of the benzoyl ester end-groups, one can predict how this modification shifts the boundaries between different ordered phases (e.g., lamellae, gyroid, cylinders, spheres). rsc.org
Domain Spacing and Interfacial Width: SCFT calculates the characteristic domain spacing of the micro-separated phases. The strong segregation of the benzoyl ester groups would likely affect this spacing. The theory also provides information on the width of the interface between the PEO and PPO domains.
Free Energy Calculations: A key strength of SCFT is its ability to accurately calculate the free energy of different competing structures, allowing for the definitive identification of the most thermodynamically stable phase under given conditions. acs.org
Predictive Models for Intermolecular Interactions and System Behavior
Predictive models, often leveraging machine learning or advanced thermodynamic theories, can be used to estimate key parameters that govern the behavior of this compound systems. cjps.orgrsc.org These models can bridge the gap between detailed simulations and macroscopic properties.
Detailed Research Applications:
Flory-Huggins Interaction Parameter (χ) Estimation: The Flory-Huggins parameter, which quantifies the interaction energy between different components (PEO, PPO, benzoyl ester, solvent), is a critical input for mesoscopic simulations and SCFT. gatech.edu While often determined empirically, computational methods and machine learning models can predict χ based on the chemical structures of the components. acs.org The presence of the benzoyl group would significantly alter the χ parameters between the polymer blocks and the solvent.
Solubility Prediction: Models based on Hansen solubility parameters or machine learning algorithms can predict the solubility of the modified polymer in various solvents. rsc.orgacs.org This is crucial for formulation and processing. The addition of aromatic ester groups would shift the polymer's solubility profile, likely increasing its affinity for moderately polar organic solvents.
Degradation and Stability Studies of Pluronic Dibenzoyl Ester
Hydrolytic Degradation Mechanisms and Kinetics
The principal mechanism of hydrolytic degradation for Pluronic dibenzoyl ester is the cleavage of the ester bonds that link the benzoyl groups to the terminal hydroxyls of the Pluronic backbone. This process results in the regeneration of the parent Pluronic copolymer and the release of benzoic acid.
The introduction of terminal benzoyl ester groups fundamentally alters the degradation profile of the parent Pluronic copolymer. The polyether backbone of Pluronic, composed of repeating ethylene (B1197577) oxide (PEO) and propylene (B89431) oxide (PPO) units, is linked by stable ether bonds. These bonds are relatively resistant to hydrolysis, giving the unmodified Pluronic a slow degradation rate in aqueous environments.
In contrast, the ester linkages are significantly more susceptible to hydrolytic cleavage. nih.govnih.gov This chemical susceptibility makes the ester bonds the weakest points in the polymer structure under hydrolytic conditions. The degradation rate of polyesters has been observed to increase when they are part of an amphiphilic block copolymer structure containing hydrophilic PEO segments. acs.org The hydrophilic PEO blocks can facilitate water penetration into the polymer matrix, increasing access to the ester linkages and thereby accelerating their hydrolysis. Therefore, the functionalization of Pluronic with dibenzoyl ester groups transforms it into a hydrolytically degradable polymer, with the degradation rate being primarily dictated by the kinetics of ester bond cleavage.
The kinetics of ester hydrolysis are highly dependent on pH. The degradation of this compound can proceed through both acid-catalyzed and base-catalyzed pathways.
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Neutral Conditions: Near neutral pH, the uncatalyzed hydrolysis of the ester still occurs, albeit at a slower rate compared to acidic or basic conditions.
Basic Conditions: In alkaline environments, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester group. This base-catalyzed hydrolysis is typically much faster than hydrolysis at neutral or acidic pH.
A key aspect of the degradation is the release of benzoic acid as a byproduct. The accumulation of benzoic acid can lower the local pH of the surrounding medium. This decrease in pH could potentially lead to an autocatalytic effect, where the acidic degradation product accelerates the rate of further ester hydrolysis, a phenomenon well-documented for other polyesters like poly(lactic acid).
Oxidative Degradation of Polyether Blocks
The PEO-PPO backbone of the Pluronic copolymer is susceptible to oxidative degradation, a process that can be initiated by heat, light, or the presence of transition metal ions. bris.ac.ukresearchgate.net This degradation pathway involves the formation of free radicals and hydroperoxides along the polyether chains, which subsequently decompose to cause chain scission. researchgate.netresearchgate.net
Studies have shown that the PPO block is generally more prone to thermal oxidation than the PEO block. researchgate.netresearchgate.net The oxidative process leads to a decrease in the polymer's molecular weight and the formation of a variety of low molecular weight degradation products. bris.ac.uk The primary mechanism involves hydroperoxide formation, which can occur randomly along the polymer backbone. researchgate.net Subsequent decomposition and cleavage of the polymer chains result in the formation of aldehydes (such as formaldehyde (B43269) and acetaldehyde), carboxylic acids (formic acid and acetic acid), and various formate (B1220265) and acetate (B1210297) esters. researchgate.netresearchgate.net
Enzymatic Degradation Pathways
While the polyether backbone of Pluronic is generally considered to be resistant to enzymatic degradation, the introduction of ester linkages provides sites for potential enzymatic hydrolysis. researchgate.net Esterase enzymes, such as lipases and cholesterol esterases, are known to catalyze the hydrolysis of ester bonds in various polyesters. core.ac.uk
The enzymatic degradation of a polymer like this compound is expected to be a heterogeneous process occurring at the surface of the material. The process typically involves several steps:
Diffusion of the enzyme to the polymer surface.
Adsorption of the enzyme onto the surface.
Catalytic cleavage of the surface ester bonds.
Diffusion of the soluble degradation products (Pluronic and benzoic acid) away from the surface. core.ac.uk
This surface erosion mechanism is distinct from the bulk erosion that can occur with simple hydrolysis, where water penetrates the entire matrix. The rate of enzymatic degradation is dependent on the specific enzyme, its concentration, and the accessibility of the ester bonds at the polymer surface.
Factors Influencing Degradation Profile
The degradation rate and mechanism of this compound are not intrinsic properties but are influenced by a combination of its molecular architecture and the surrounding environmental conditions.
Environmental Conditions:
Temperature: Higher temperatures accelerate both hydrolytic and oxidative degradation pathways by increasing reaction rates. researchgate.net
pH: As discussed, pH has a dominant effect on hydrolytic degradation, with rates being significantly higher in acidic or, particularly, alkaline conditions compared to neutral pH.
Oxidative Stress: The presence of oxygen, UV radiation, or metal ions can significantly accelerate the oxidative breakdown of the polyether backbone. researchgate.net
Table 1: Factors Influencing the Degradation of this compound
| Factor | Effect on Degradation Rate | Primary Degradation Pathway Affected | Mechanism |
|---|---|---|---|
| High Temperature | Increase | Hydrolytic & Oxidative | Provides activation energy for bond cleavage and radical formation. |
| Acidic pH (pH < 7) | Increase | Hydrolytic | Catalyzes the hydrolysis of ester linkages. |
| Alkaline pH (pH > 7) | Significant Increase | Hydrolytic | Provides hydroxide ions that act as strong nucleophiles for ester cleavage. |
| High PEO Content | Increase | Hydrolytic | Increases hydrophilicity, facilitating water access to ester bonds. |
| Presence of Oxidants/UV Light | Increase | Oxidative | Initiates free radical formation on the polyether backbone, leading to chain scission. |
| Presence of Esterase Enzymes | Increase | Enzymatic | Catalyzes the surface hydrolysis of terminal ester bonds. |
Characterization of Degradation Products
The degradation of this compound yields different products depending on the dominant degradation pathway. Characterization of these products is essential for understanding the underlying mechanisms and is typically performed using techniques such as Gel Permeation Chromatography (GPC) for molecular weight changes and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for structural identification. acs.orgbris.ac.uk
Table 2: Summary of Degradation Pathways and Products
| Degradation Pathway | Susceptible Linkage | Primary Degradation Products |
|---|---|---|
| Hydrolysis | Terminal Ester Bond | - Pluronic (PEO-PPO-PEO)
|
| Oxidation | Polyether C-O and C-C Bonds | - Lower molecular weight polymer chains
|
| Enzymatic Degradation | Terminal Ester Bond | - Pluronic (PEO-PPO-PEO)
|
Analytical Method Development and Validation for Pluronic Dibenzoyl Ester
Quantitative Analysis of Compound Purity and Concentration
Quantitative analysis of Pluronic dibenzoyl ester focuses on confirming the successful synthesis, assessing purity, and determining its concentration in various preparations. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the unmodified Pluronic backbone, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often preferred. thermofisher.comthermofisher.comresearchgate.net These detectors are suitable for measuring any non-volatile compound, making them ideal for polymer analysis. thermofisher.com An HPLC method for quantifying related Pluronic compounds has been developed using a specialized column, such as the Acclaim Surfactant Plus, which can elute complex surfactant mixtures as a near-single peak, simplifying quantitation. thermofisher.com
For a hypothetical analysis of this compound, a gradient HPLC method could be established. The conditions outlined in the table below are representative of a starting point for method development, based on methods used for similar Pluronic polymers. thermofisher.comimtakt.com
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Acclaim Surfactant Plus (or similar C18) | Designed for surfactant and polymer analysis, providing good peak shape. thermofisher.com |
| Mobile Phase A | 0.1% Acetic Acid in Water | Provides acidic conditions to ensure consistent ionization. imtakt.com |
| Mobile Phase B | Acetonitrile or n-Propanol/Acetone | Organic solvent for gradient elution of the hydrophobic polymer. thermofisher.com |
| Gradient | Variable gradient (e.g., 5% to 95% B over 10 min) | Ensures elution of the polymer while separating from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detector | Charged Aerosol Detector (CAD) or ELSD | Universal detection for non-volatile analytes without a chromophore. thermofisher.com |
| Limit of Quantitation (LOQ) | ~10-150 ng on-column | Demonstrates method sensitivity, based on similar Pluronic analyses. thermofisher.comimtakt.com |
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another critical tool. It is used to confirm the esterification of the terminal hydroxyl groups of the Pluronic backbone. The appearance of new peaks corresponding to the aromatic protons of the benzoyl groups and a downfield shift of the signals from the methylene (B1212753) protons adjacent to the newly formed ester linkage provide definitive structural confirmation and can be used for quantitative assessment of the degree of substitution.
Reproducibility and Standardization Protocols in Polymer Science
Reproducibility, which is the ability of a method to produce consistent results across different laboratories, instruments, and analysts, is a cornerstone of reliable polymer characterization. researchgate.net In polymer science, achieving reproducibility can be challenging due to the inherent complexity of polymers, such as their molecular weight distribution (polydispersity). malvernpanalytical.com
Standardization protocols are established to ensure that the results of polymer analysis are repeatable and reproducible. youtube.com This involves several key practices:
Use of Reference Standards: Well-characterized polymer standards are essential for calibrating instruments and validating analytical methods. malvernpanalytical.com Companies like Malvern Panalytical provide a range of standards, such as Polystyrene, Polyethylene (B3416737) Glycol (PEG), and Poly(methyl methacrylate) (PMMA), which are used to calibrate Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) systems for accurate molecular weight determination. malvernpanalytical.com For this compound, a well-characterized in-house batch would need to be established as a reference standard for purity and assay testing.
Standardized Sample Preparation: The preparation of the test specimen plays a crucial role in the reproducibility of results. youtube.com Protocols must precisely describe the solvent used, concentration, dissolution time, and any filtration steps. Inconsistent sample preparation can significantly affect measurement precision. youtube.com
Adherence to International Standards: Organizations like the International Organization for Standardization (ISO) and ASTM International provide standard test methods for polymer characterization. youtube.com Following these established methods ensures a higher degree of inter-laboratory agreement.
Method Validation: As discussed, rigorous validation of analytical methods according to guidelines from bodies like the International Council for Harmonisation (ICH) is fundamental. demarcheiso17025.com This includes assessing intermediate precision and reproducibility, where the effects of random events on the precision of the analytical procedure are evaluated. Studies have demonstrated that applying principles like Lean Six Sigma can systematically standardize the operation of polymer nanoparticle synthesis and characterization, leading to improved reproducibility across different personnel and analytical instruments. researchgate.net
By implementing these standardization protocols, laboratories can ensure that the analytical data generated for this compound is reliable, comparable, and of high quality, which is essential for both research and quality control. malvernpanalytical.com
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Routes and Advanced Architectures
The future of Pluronic dibenzoyl ester research will likely involve moving beyond the conventional synthesis involving benzoyl chloride. nih.gov Green chemistry approaches, minimizing the use of hazardous organic solvents and catalysts, present a significant area for development. nih.gov Enzymatic catalysis, for instance, could offer a more sustainable and highly selective route to esterification.
Furthermore, the creation of advanced polymer architectures will be crucial. While the basic triblock copolymer is the current standard, future research could focus on:
Multi-arm or Star-shaped Pluronic Dibenzoyl Esters: Synthesizing these structures from multi-functional initiators could lead to materials with unique rheological properties and self-assembly behaviors.
Graft Copolymers: Grafting shorter this compound chains onto a different polymer backbone could create materials with combined functionalities, such as enhanced mechanical strength and thermo-responsiveness.
Dendritic and Hyperbranched Structures: The development of this compound-based dendrimers could yield highly monodisperse materials with a high density of surface functional groups, offering potential in applications requiring precise molecular recognition.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) initiated from a Pluronic macroinitiator, could be explored to create more complex block copolymers incorporating the dibenzoyl ester functionality. nih.gov
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)
The integration of this compound with advanced manufacturing, particularly 3D printing (or additive manufacturing), is a promising yet largely unexplored frontier. The inherent thermo-responsive nature of the Pluronic backbone, which can lead to the formation of hydrogels at physiological temperatures, provides a strong rationale for its use as a "bio-ink." researchgate.netmdpi.com
Future research in this domain could investigate:
Photo-crosslinkable Bio-inks: While research has been conducted on acrylated Pluronics for photo-polymerization, the benzoyl groups in this compound could potentially be modified or used in photo-initiated crosslinking reactions. researchgate.netdntb.gov.ua This would allow for the fabrication of 3D scaffolds with enhanced mechanical integrity and stability.
Extrusion-based Printing: The temperature-dependent viscosity of this compound hydrogels could be optimized for extrusion-based 3D printing, enabling the fabrication of patient-specific biomedical implants and tissue engineering scaffolds.
Composite Inks: The enhanced affinity of the benzoyl ester groups for aromatic and hydrophobic compounds could be leveraged to create composite bio-inks. These inks could incorporate other polymers or therapeutic agents to print multi-functional structures with tailored drug release profiles.
A key research objective would be to characterize the rheological properties of this compound formulations to determine their printability and the fidelity of the resulting 3D structures.
Multi-Stimuli Responsive System Design and Advanced Functionalities
The design of "smart" materials that respond to multiple external stimuli is a major trend in polymer science. This compound is a prime candidate for the development of such systems.
Thermo- and pH-Responsive Systems: The Pluronic backbone provides inherent temperature sensitivity. mdpi.com The ester linkages, however, introduce a pH-sensitive element, as they are susceptible to hydrolysis under acidic or basic conditions. This dual-responsiveness could be exploited for targeted drug delivery systems that release their payload in response to both the temperature of the human body and the specific pH of a tumor microenvironment or an intracellular lysosome.
Photo-Responsive Systems: While not intrinsically photo-responsive, the benzoyl groups could serve as a platform for introducing photo-active moieties. For example, photo-cleavable groups could be incorporated into the benzoyl structure, allowing for light-triggered degradation of the polymer or release of a conjugated molecule. Research on other polymers has shown that benzoyl groups can be involved in photo-crosslinking reactions, a concept that could be explored for this compound. dntb.gov.ua
The development of these systems will require a detailed understanding of how the different stimuli interact and influence the material's properties, such as its critical micelle concentration, gelation temperature, and degradation kinetics.
Challenges and Opportunities in Fundamental this compound Research
Despite its potential, several challenges must be addressed to advance the fundamental understanding and application of this compound.
| Challenge | Opportunity |
| Limited Characterization Data | Comprehensive characterization of a series of Pluronic dibenzoyl esters made from different Pluronic grades (e.g., F127, L64, P123) to establish clear structure-property relationships. researchgate.net |
| Biocompatibility and Degradation Products | In-depth biocompatibility studies and detailed analysis of the degradation products (benzoic acid and the Pluronic backbone) to ensure safety for biomedical applications. |
| Control over Self-Assembly | Elucidating how the terminal benzoyl groups affect the micellization and gelation behavior compared to unmodified Pluronics, potentially leading to more stable nanostructures. |
| Mechanical Properties | Overcoming the inherently weak mechanical strength of Pluronic hydrogels, possibly through crosslinking strategies or blending with reinforcing polymers. nih.gov |
| Scalability of Synthesis | Developing scalable and cost-effective synthetic routes that allow for precise control over the degree of esterification. |
Addressing these challenges will provide a solid foundation for the rational design of this compound-based materials for specific applications.
Synergistic Approaches with Other Advanced Materials for Enhanced Performance
The performance of this compound can be significantly enhanced by combining it with other advanced materials to create synergistic composites and hybrid systems.
Polymer Blends and Composites: Blending this compound with biodegradable polymers like pectin (B1162225) or gelatin could improve the mechanical properties and modulate the release of therapeutic agents. nih.gov The dibenzoyl ester groups may enhance compatibility with other aromatic polymers, opening up possibilities for novel blend formulations.
Inorganic Nanoparticle Hybrids: Incorporating inorganic nanoparticles (e.g., silica (B1680970), gold, magnetic nanoparticles) into a this compound matrix could impart new functionalities. nih.gov For example, magnetic nanoparticles could allow for magnetic targeting of drug-loaded micelles, while gold nanoparticles could be used for photothermal therapy. The benzoyl groups could potentially interact with the nanoparticle surfaces, improving dispersion and stability.
Mixed Micelle Systems: Forming mixed micelles with other Pluronic variants or other amphiphilic block copolymers could offer a powerful strategy to fine-tune properties such as drug loading capacity and release kinetics. mdpi.com The inclusion of the more hydrophobic this compound could enhance the solubilization of poorly water-soluble drugs. mdpi.com
Future research should focus on understanding the interfacial interactions between this compound and other materials to control the morphology and final properties of these synergistic systems.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Pluronic dibenzoyl ester, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves esterification of Pluronic block copolymers with benzoyl chloride derivatives under anhydrous conditions. Key steps include controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios of reactants, and purification via dialysis or column chromatography. Reproducibility requires documenting catalyst type (e.g., DMAP), solvent system (e.g., dichloromethane), and reaction time. Peer-reviewed protocols from journals like Biomacromolecules or Polymer Chemistry should be followed, with detailed characterization data (e.g., NMR, FTIR) provided in supplementary materials .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester bond formation and benzoyl group attachment. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm carbonyl stretching vibrations (~1740 cm⁻¹). Gel Permeation Chromatography (GPC) ensures molecular weight consistency, while Dynamic Light Scattering (DLS) assesses micelle formation in aqueous solutions. Cross-referencing data with established spectra from databases like NIST Chemistry WebBook is recommended .
Q. How does this compound maintain stability in aqueous formulations, and what factors influence its degradation?
- Methodological Answer : Stability is pH-dependent due to hydrolytic cleavage of ester bonds. Researchers should conduct accelerated stability studies at varying pH levels (4–9) and temperatures (25–40°C). Use HPLC to monitor degradation products (e.g., free benzoic acid). Incorporating antioxidants (e.g., BHT) or lyophilization can extend shelf life. Pluronic F-127’s amphiphilic structure enhances micellar encapsulation, reducing hydrolysis rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?
- Methodological Answer : Contradictions often arise from cell-specific uptake mechanisms or assay conditions. Design experiments using standardized protocols (e.g., MTT assay with matched incubation times and serum concentrations). Compare results across multiple cell lines (e.g., C2C12, CHO) and include controls for polymer concentration (e.g., 0.1–1 mg/mL). Use confocal microscopy to track cellular internalization and correlate with viability data. Frameworks like PICO (Population: cell type; Intervention: concentration; Comparison: untreated controls; Outcome: IC₅₀) help structure analysis .
Q. What experimental strategies optimize this compound’s drug-loading efficiency for targeted delivery systems?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to vary copolymer composition (e.g., PEO/PPO ratio), drug hydrophobicity, and solvent evaporation rates. Use Box-Behnken designs to model interactions between variables. Techniques like dialysis or solvent displacement enhance encapsulation efficiency. Validate with in vitro release studies (PBS, pH 7.4) and compare with pharmacokinetic models (e.g., Higuchi or Korsmeyer-Peppas) .
Q. How do ester bond hydrolysis kinetics of this compound affect its performance in sustained-release applications?
- Methodological Answer : Conduct real-time and accelerated hydrolysis studies using UV-Vis spectroscopy to quantify benzoic acid release. Fit data to first-order kinetics models to determine rate constants (k). Correlate degradation rates with micelle stability via Cryo-TEM. Adjust copolymer architecture (e.g., branching) or introduce pH-sensitive linkers to modulate hydrolysis. Advanced studies should include molecular dynamics simulations to predict bond cleavage under physiological conditions .
Q. What mechanisms underlie the reduced cytotoxicity of this compound compared to unmodified PEI in gene delivery systems?
- Methodological Answer : The esterification reduces cationic charge density, minimizing non-specific interactions with cell membranes. Perform surface charge analysis (zeta potential) and compare with cytotoxicity data. Use flow cytometry to assess apoptosis pathways (e.g., Annexin V staining) and ROS generation. Transcriptomic profiling (RNA-seq) can identify downregulated stress-response genes in treated cells. Reference poly(ester amine) (PEA) studies showing >85% cell viability at 0.5 mg/mL .
Methodological and Ethical Considerations
Q. How can researchers ensure ethical compliance when publishing cytotoxicity data for this compound?
- Methodological Answer : Adhere to OECD Guidelines for in vitro testing (e.g., ISO 10993-5). Disclose funding sources and potential conflicts of interest. Data must include triplicate measurements, statistical significance (p < 0.05), and raw data availability in repositories like Figshare. Ethical reviews should validate animal studies (if applicable) under ARRIVE guidelines .
Q. What validation criteria confirm the purity of newly synthesized this compound batches?
- Methodological Answer : Use HPLC with a refractive index detector to achieve >95% purity. Elemental analysis (C, H, N) should align with theoretical values (±0.3%). For trace solvents, employ Gas Chromatography-Mass Spectrometry (GC-MS). Purity thresholds must meet pharmacopeial standards (e.g., USP-NF) for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
